2-Chloro-5-aminophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCNCRWPXOTDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073369 | |
| Record name | Phenol, 5-amino-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6358-06-1 | |
| Record name | 5-Amino-2-chlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 5-amino-2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 5-amino-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Utility of 2-Chloro-5-aminophenol
Technical Monograph | CAS: 6358-06-1
Executive Summary
2-Chloro-5-aminophenol (IUPAC: 5-Amino-2-chlorophenol) is a disubstituted benzene derivative characterized by the presence of a phenolic hydroxyl group at position 1, a chlorine atom at position 2, and an amine group at position 5.[1][2][3][4][5][6][7][8] With a molecular weight of 143.57 g/mol , it serves as a critical scaffold in the synthesis of agrochemicals (e.g., Fluazuron) and pharmaceutical agents (e.g., antimalarial quinolones).[9] This guide details its physicochemical properties, validated synthesis protocols, and analytical quality control measures for research and development applications.
Physicochemical Characterization
Understanding the molecular properties of this compound is essential for predicting its behavior in biological systems and formulation stability. The ortho-chlorine substituent introduces steric bulk and electron-withdrawing effects that modulate the acidity of the phenol and the nucleophilicity of the amine.
Table 1: Key Physicochemical Data
| Property | Value | Context for Researchers |
| Molecular Weight | 143.57 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da).[9] |
| Molecular Formula | Monoisotopic Mass: 143.01 Da.[9] | |
| CAS Number | 6358-06-1 | Primary identifier for procurement.[1][6][10][11] |
| Melting Point | 158 – 160 °C | High crystallinity; indicates stable solid-state packing.[9] |
| pKa (Predicted) | ~8.55 (Phenol) | Slightly more acidic than phenol (pKa 10) due to Cl- electron withdrawal.[9] |
| LogP | 1.8 | Moderate lipophilicity; favorable for membrane permeability.[9] |
| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water; requires co-solvents for aqueous assays.[9] |
| Appearance | Gray to Beige Powder | Light-sensitive; oxidation leads to darkening.[9] |
Synthetic Pathways
The synthesis of this compound predominantly relies on the reduction of its nitro-precursor, 2-chloro-5-nitrophenol .[5][12] Below are two validated protocols: a chemical reduction (Béchamp type) suitable for laboratory scale, and a catalytic hydrogenation suitable for pharmaceutical purity.
Protocol A: Iron-Mediated Reduction (Laboratory Scale)
Best for small-scale synthesis where high-pressure equipment is unavailable.
-
Reagents: 2-Chloro-5-nitrophenol (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (1:1 v/v).[9]
-
Procedure:
-
Suspend 2-chloro-5-nitrophenol in the EtOH/Water mixture.
-
Add Iron powder and
.[8][9] -
Heat to reflux (
) for 2–4 hours. Monitor by TLC (disappearance of yellow nitro spot).[9] -
Workup: Hot filtration through Celite to remove iron oxides.[9] Concentrate filtrate.[7][8][9]
-
Purification: Recrystallize from ethanol or flash chromatography (Hexane/EtOAc).
-
Protocol B: Catalytic Hydrogenation (Pharma Grade)
Best for high-purity requirements to avoid metal residues.[9]
Visualization: Synthetic Logic Flow
The following diagram illustrates the transformation logic and critical decision points in synthesis.
Figure 1: Synthetic decision tree comparing chemical reduction vs. catalytic hydrogenation routes.
Analytical Quality Control (HPLC)
Due to the existence of positional isomers (e.g., 4-chloro-3-aminophenol), rigorous analytical separation is required.[9] A reversed-phase HPLC method is recommended.[9]
Method Parameters:
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15 v/v).[9] Acidic pH ensures protonation of the amine, improving peak shape.[9]
-
Detection: UV at 285 nm (near absorption maximum).[9]
-
Retention Logic: The chloro-substituent increases retention time relative to unsubstituted aminophenol due to hydrophobicity.[9]
Figure 2: Quality Control workflow for purity assessment.
Applications in Drug Discovery
This compound is more than a building block; it is a "privileged scaffold" in medicinal chemistry.
-
Fluazuron Synthesis: It reacts with 2,6-difluorobenzoyl isocyanate to form the urea linkage in Fluazuron, a chitin synthesis inhibitor used in veterinary medicine.[9]
-
Bioisosterism: The 2-chloro-phenol motif can mimic catechol or salicylic acid moieties while preventing metabolic glucuronidation at the blocked ortho-position.[9]
-
Antimalarials: Used in the synthesis of quinolones where the chlorine atom enhances lipophilicity and metabolic stability against oxidative deamination.[9]
Safety and Handling
-
Hazards: Classified as an Irritant (Skin/Eye) and Harmful if swallowed (Acute Tox. 4).[9]
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The amine group is susceptible to oxidation, turning the powder dark brown upon air exposure.[9]
-
PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are mandatory during weighing and synthesis.[9]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80676, 5-Amino-2-chlorophenol.[9] Retrieved from [Link][9]
-
European Chemicals Agency (ECHA). Substance Information: 5-amino-2-chlorophenol (CAS 6358-06-1).[9] Retrieved from [Link][9]
Sources
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. 5-AMINO-2-CHLOROPHENOL | CAS 6358-06-1 [matrix-fine-chemicals.com]
- 3. This compound | 6358-06-1 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound CAS#: 6358-06-1 [m.chemicalbook.com]
- 7. EP0137460A2 - Process for the preparation of 5-chloro-2-aminophenol - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. 5-Amino-2-chlorophenol | C6H6ClNO | CID 80676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Amino-2-Chlorophenol Manufacturer, Supplier in India< [vandvpharma.com]
- 11. 5-Amino-2-chlorophenol | CymitQuimica [cymitquimica.com]
- 12. 2-氨基-5-氯苯酚 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Guide: 2-Chloro-5-aminophenol Melting Point & Characterization
Executive Summary & Critical Isomer Distinction
Target Compound: 2-Chloro-5-aminophenol CAS Registry Number: 6358-06-1 Consensus Melting Point: 160 °C (Decomposition often observed near melt)
⚠️ Critical Technical Alert: Isomer Confusion
In synthesis and procurement, This compound is frequently confused with its regioisomer, 2-Amino-5-chlorophenol . These compounds possess distinct thermodynamic profiles and pharmaceutical applications. Relying on the wrong isomer's data will lead to erroneous purity assessments and failed synthetic steps.
| Feature | This compound (Target) | 2-Amino-5-chlorophenol (Common Mix-up) |
| Structure | OH (C1), Cl (C2), NH₂ (C5) | OH (C1), NH₂ (C2), Cl (C5) |
| CAS Number | 6358-06-1 | 28443-50-7 |
| Melting Point | 160 °C | 145–153 °C |
| Primary Use | Antimalarial/Anti-HIV intermediate | Benzoxazole synthesis |
Physicochemical Profile
The melting point (MP) of this compound is a definitive quality critical attribute (QCA). Due to the presence of both a phenolic hydroxyl and an amine group, the crystal lattice is stabilized by strong intermolecular hydrogen bonding, resulting in a relatively high melting point for a molecule of this weight.
Key Properties Table
| Property | Value | Context |
| Molecular Weight | 143.57 g/mol | - |
| Appearance | White to off-white crystalline powder | Darkens upon oxidation (air sensitive).[1] |
| Solubility | Soluble in DMSO, Methanol; Sparingly in Water | MP determination requires dry samples; solvent occlusion lowers |
| pKa | ~8.55 (Predicted) | Amphoteric nature affects extraction/purification. |
Synthesis & Impurity Profiling
Understanding the synthesis is prerequisite to interpreting melting point deviations. The presence of specific impurities—primarily the unreduced nitro precursor—will cause significant melting point depression.
Core Synthesis Pathway: Nitro Reduction
The industrial standard involves the selective reduction of 2-Chloro-5-nitrophenol .
Figure 1: Synthetic pathway showing potential impurities that impact melting point analysis.
Impact of Impurities on Melting Point
According to the freezing point depression principle, even 1% w/w of 2-Chloro-5-nitrophenol can depress the observed melting range by 2–4 °C and broaden the range significantly (>2 °C range indicates impurity).
Experimental Protocol: Melting Point Determination
For pharmaceutical-grade characterization, a simple capillary visual check is insufficient. Differential Scanning Calorimetry (DSC) is the gold standard for distinguishing true melting from decomposition.
Method A: Capillary Method (Routine QC)
-
Instrument: Digital Melting Point Apparatus (e.g., Buchi or Mettler Toledo).
-
Sample Prep:
-
Dry sample in a vacuum oven at 40 °C for 4 hours to remove solvent residues.
-
Grind sample to a fine, uniform powder.
-
Pack capillary to a height of 2–3 mm. Compact by tapping.
-
-
Ramp Rate:
-
Fast Ramp: 10 °C/min to 140 °C.
-
Slow Ramp: 1 °C/min from 140 °C to 165 °C.
-
-
Acceptance Criteria:
Method B: Differential Scanning Calorimetry (DSC) (R&D/Validation)
DSC provides thermodynamic insight, revealing if the "melt" is accompanied by decomposition (exothermic events).
Figure 2: DSC Workflow for distinguishing purity and solvates.
-
Protocol:
-
Weigh 2–5 mg of dried sample into a Tzero aluminum pan.
-
Crimp with a pinhole lid (allows escaping volatiles if decomposition occurs).
-
Equilibrate at 30 °C.
-
Ramp 10 °C/min to 200 °C under Nitrogen (50 mL/min).
-
-
Interpretation:
-
Pure this compound: Sharp endothermic peak with onset extrapolated to ~160 °C.
-
Decomposition: If the baseline becomes erratic or shows an exotherm immediately following the melt, the compound is thermally unstable at the melt phase.
-
Pharmaceutical Applications & Handling
Drug Development Utility
This compound serves as a high-value scaffold in medicinal chemistry:
-
Antimalarial Agents: Precursor for quinolone derivatives.[5]
-
Anti-HIV Therapeutics: Used in the synthesis of pyrimidinylphenylamine-based inhibitors.[5]
-
Dyes: Intermediate for coupling reactions in azo-dye manufacturing.
Storage & Stability
-
Oxidation Risk: Aminophenols are prone to air oxidation, turning from white to brown/purple.
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
Re-test: If the color has darkened, perform a melting point test. A drop in MP below 158 °C indicates significant oxidative degradation (quinone imine formation).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80676, 5-Amino-2-chlorophenol. Retrieved January 29, 2026. [Link][6]
-
Otto Chemie Pvt Ltd. Certificate of Analysis: this compound, 98%.[3][7] Retrieved January 29, 2026. [Link][8]
Sources
- 1. 2-Amino-5-chlorophenol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. chembk.com [chembk.com]
- 3. Manufacturers of this compound, 98%, CAS 6358-06-1, C 7097, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 6358-06-1 [chemicalbook.com]
- 6. 5-Amino-2-chlorophenol | C6H6ClNO | CID 80676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound, 98%, COA, Certificate of Analysis, 6358-06-1, C 7097 [ottokemi.com]
Technical Guide: Solubility Profile and Physicochemical Characterization of 2-Chloro-5-aminophenol
[1]
Executive Summary
2-Chloro-5-aminophenol (CAS 6358-06-1) is a critical bifunctional intermediate used primarily in the synthesis of benzoxazole-based fluorescent dyes, antimalarial quinolones, and antiretroviral agents.[1] Its utility in drug development and materials science is governed by its amphoteric nature, possessing both a basic primary amine and an acidic phenolic hydroxyl group.[1]
This guide provides a comprehensive analysis of its solubility profile, emphasizing pH-dependent behavior, thermodynamic stability, and precise experimental protocols for solubility determination.[1]
Physicochemical Characterization
Understanding the molecular architecture of this compound is a prerequisite for predicting its behavior in solution.[1] The presence of an electron-withdrawing chlorine atom ortho to the hydroxyl group and para to the amine significantly shifts its ionization constants compared to the parent aminophenol.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Context/Implication |
| Molecular Formula | C₆H₆ClNO | MW: 143.57 g/mol |
| Physical State | Solid (Powder) | Melting Point: 160 °C |
| LogP (Octanol/Water) | 1.8 (Predicted) | Moderately lipophilic; suggests good permeability but limited aqueous solubility at neutral pH.[1] |
| pKa₁ (Amine) | ~3.5 - 4.0 (Est.)[1] | Protonation of -NH₂ occurs at pH < 4.[1]0. The Cl atom reduces basicity (vs. Aniline pKa ~4.6).[1] |
| pKa₂ (Phenol) | 8.55 ± 0.10 | Deprotonation of -OH occurs at pH > 8.[1]5. The Cl atom increases acidity (vs. Phenol pKa ~10).[1] |
| H-Bond Donors | 2 | -NH₂ and -OH groups facilitate solvation in polar protic solvents.[1] |
| H-Bond Acceptors | 2 | Nitrogen and Oxygen atoms.[1] |
Solubility Profile
The solubility of this compound is non-linear and highly dependent on the pH of the solvent system.[1]
pH-Dependent Aqueous Solubility
The compound exhibits a U-shaped solubility curve characteristic of zwitterionic or amphoteric species.[1]
-
Acidic Region (pH < 3): High solubility due to the formation of the cationic ammonium species (
).[1] -
Neutral Region (pH 4 - 8): Minimum solubility (Intrinsic Solubility,
).[1] The molecule exists primarily in its neutral, non-ionized form, leading to precipitation. -
Basic Region (pH > 9): High solubility due to the formation of the anionic phenolate species (
).[1]
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Note |
| Polar Aprotic | DMSO | High (> 50 mg/mL) | Disrupts intermolecular H-bonding; ideal for stock solutions.[1] |
| Polar Aprotic | DMF | High | Similar mechanism to DMSO.[1] |
| Polar Protic | Methanol/Ethanol | Moderate to High | Solvation via H-bonding; solubility improves with heating.[1] |
| Aqueous Acid | 0.1 M HCl | High | Forms soluble hydrochloride salt.[1] |
| Aqueous Base | 0.1 M NaOH | High | Forms soluble sodium phenolate salt.[1] |
| Non-Polar | Hexane/Heptane | Low/Insoluble | High crystal lattice energy overcomes weak Van der Waals interactions.[1] |
| Chlorinated | Dichloromethane | Moderate | Useful for extraction from neutral aqueous phases.[1] |
Ionization Equilibrium Diagram
The following diagram illustrates the chemical species present at different pH levels, dictating solubility.
Figure 1: pH-dependent ionization states of this compound. Solubility is maximized in the red and green zones.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is the gold standard for determining the equilibrium solubility of this compound in a specific solvent.[1] It accounts for the slow equilibration kinetics often observed with crystalline solids.[1]
Objective: Determine saturation concentration (
Materials:
-
Solvent of choice (e.g., Phosphate Buffer pH 7.4, Water, Ethanol).
-
0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous).[1]
-
HPLC System with UV Detector (Detection at ~280 nm).[1]
-
Orbital Shaker or Temperature-controlled Agitator.[1]
Workflow:
-
Preparation: Add excess solid compound (~50 mg) to 10 mL of solvent in a glass vial. Ensure visible solid remains (supersaturation).[1]
-
Equilibration: Seal vial and agitate at 25°C for 24–48 hours.
-
Sampling:
-
Quantification: Dilute filtrate (if necessary) and analyze via HPLC. Calculate concentration using a standard calibration curve.
Figure 2: Standard Shake-Flask Workflow for Solubility Determination.
Protocol 2: Recrystallization (Purification)
If the solubility data indicates impurities (e.g., distinct melting point depression), purification is required.
Handling, Stability & Safety
-
Oxidation Risk: Aminophenols are prone to oxidation, turning from white/grey to dark brown upon exposure to air and light.[1]
-
Mitigation: Store under inert gas (Nitrogen/Argon) in amber vials.
-
-
Safety: The compound is an irritant (Skin/Eye) and potentially toxic if swallowed.[1]
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1]
-
-
Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides) and acid chlorides (unless acylation is intended).
References
-
ChemicalBook. (2025).[1] this compound Properties and Synthesis.Link[1]
-
PubChem. (2025).[1][5] 5-Amino-2-chlorophenol Compound Summary (CID 80676).[1] National Library of Medicine.[1] Link[1]
-
Sigma-Aldrich. (2025).[1] 2-Amino-5-chlorophenol Product Specification. Merck KGaA.[1][6] Link[1]
-
Dissolution Technologies. (2017).[1] Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Shake-Flask Method.[1][7]Link
-
ECHA. (2025). Registration Dossier: 3-aminophenol (Analogous Data).[1] European Chemicals Agency.[1] Link[1]
Sources
- 1. 5-Amino-2-chlorophenol | C6H6ClNO | CID 80676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6358-06-1 [chemicalbook.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. This compound CAS#: 6358-06-1 [m.chemicalbook.com]
- 5. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloroaniline | 108-42-9 [chemicalbook.com]
- 7. enamine.net [enamine.net]
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-aminophenol
[1]
Executive Summary
The synthesis of 2-chloro-5-aminophenol (CAS: 6358-06-1) from 2-chloro-5-nitrophenol represents a critical transformation in the production of azo dyes, agrochemicals, and pharmaceutical intermediates. While the reduction of a nitro group is a fundamental organic reaction, this specific substrate presents a chemoselectivity challenge: the labile carbon-chlorine (C-Cl) bond .
Standard catalytic hydrogenation methods (e.g., Pd/C under H₂) often lead to hydrodechlorination (HDC), yielding the unwanted 3-aminophenol. Consequently, protocol selection must prioritize chemoselectivity over simple reactivity.
This guide details two validated, high-fidelity protocols:
-
Fe/NH₄Cl Reduction: A robust, chemoselective method ideal for laboratory to pilot scale.
-
Controlled Catalytic Hydrogenation (Pt/C): A scalable, clean method requiring precise pressure control to prevent dehalogenation.
Mechanistic Analysis & Chemoselectivity
Reaction Pathway
The reduction of the nitro group proceeds through a stepwise electron transfer mechanism. The critical divergence point for side reactions is the competition between the reduction of the hydroxylamine intermediate and the oxidative insertion of the catalyst into the C-Cl bond.
Signaling Pathway & Logic (DOT Visualization)
Figure 1: Reaction cascade illustrating the stepwise reduction and the critical hydrodechlorination (HDC) risk pathway.
The Chemoselectivity Challenge
-
Iron-Mediated (Bechamp) Reduction: Operates via single-electron transfer (SET) from the metal surface. The redox potential of Fe⁰ is sufficient to reduce the nitro group but generally insufficient to insert into the aryl-chloro bond under mild conditions (
). -
Catalytic Hydrogenation: Palladium (Pd) is notorious for facilitating oxidative addition to Ar-Cl bonds. Platinum (Pt) is preferred as it is less active toward HDC while maintaining high activity for nitro reduction.
Experimental Protocols
Method A: Iron-Mediated Reduction (Fe / NH₄Cl)
Status: Recommended for Lab Scale & High Purity Requirements Mechanism: Electron transfer mediated by bulk iron in protic media. Advantages: Excellent chemoselectivity (retention of Cl), inexpensive reagents.
Materials
| Reagent | Equivalents | Role |
| 2-Chloro-5-nitrophenol | 1.0 eq | Substrate |
| Iron Powder (325 mesh) | 5.0 eq | Reductant |
| Ammonium Chloride (NH₄Cl) | 5.2 eq | Electrolyte/Proton Source |
| Ethanol / Water (1:[1]1) | 15 mL/g | Solvent System |
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2-chloro-5-nitrophenol (20.0 g, 115 mmol) in a mixture of ethanol (150 mL) and water (150 mL).
-
Activation: Add Ammonium Chloride (32.1 g, 599 mmol) to the solution. Stir for 10 minutes at room temperature to ensure partial dissolution.
-
Reduction: Add Iron powder (32.2 g, 576 mmol) in small portions over 5 minutes.
-
Reflux: Heat the heterogeneous mixture to vigorous reflux (
C) for 2 hours .-
Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The yellow starting material spot (
) should disappear, replaced by a lower amine spot that stains purple with ninhydrin.
-
-
Work-up:
-
Hot filtration: Filter the mixture while hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (50 mL).
-
Concentration: Evaporate the filtrate under reduced pressure to remove ethanol.
-
Extraction: Extract the aqueous residue with Ethyl Acetate (
mL). -
Drying: Dry combined organics over anhydrous
, filter, and concentrate to dryness.
-
-
Purification: If necessary, recrystallize from Toluene or purify via flash column chromatography (Hexane/EtOAc 9:1).
Expected Yield: 92-96% Appearance: Off-white to beige solid.
Method B: Catalytic Hydrogenation (Pt/C)
Status: Recommended for Scale-up (Clean Profile) Constraint: Must use Platinum (Pt) and controlled pressure to avoid dechlorination.
Materials
| Reagent | Quantity | Role |
| 2-Chloro-5-nitrophenol | 25.0 g | Substrate |
| 5% Pt/C (sulfided optional) | 0.25 g (1 wt%) | Catalyst |
| Ethyl Acetate | 150 mL | Solvent |
| Hydrogen Gas ( | 30 psi (2 bar) | Reductant |
Step-by-Step Protocol
-
Preparation: Charge a hydrogenation vessel (Parr shaker or autoclave) with 2-chloro-5-nitrophenol (25 g) and Ethyl Acetate (150 mL).
-
Catalyst Addition: Carefully add 5% Pt/C (250 mg).
-
Safety: Pt/C is pyrophoric. Add under an inert blanket (
or Ar) or wet the catalyst with water before addition.
-
-
Hydrogenation:
-
Purge the vessel 3 times with
, then 3 times with . -
Pressurize to 30 psi (2 bar) .
-
Shake/Stir at room temperature (
C) for 4 hours . -
Critical Control: Do not exceed
C or 50 psi, as this increases the rate of C-Cl cleavage.
-
-
Work-up:
-
Vent
and purge with . -
Filter the mixture through Celite to recover the catalyst.
-
Wash the filter cake with hot Ethyl Acetate.
-
Treat the filtrate with activated charcoal (to remove trace color bodies) and filter again.
-
-
Isolation: Evaporate the solvent to yield the product.
Expected Yield: 95-98%
Workflow Visualization
The following diagram outlines the decision logic and workflow for the Iron-Mediated method, which is the most accessible for general research.
Figure 2: Operational workflow for the Bechamp reduction (Fe/NH₄Cl) protocol.
Characterization & Quality Control
To validate the synthesis, the following analytical parameters should be met:
| Parameter | Specification | Method |
| Appearance | White to light brown crystalline solid | Visual |
| Melting Point | 72 - 76°C (Decomposes) | Capillary MP |
| ¹H NMR (DMSO-d₆) | 400 MHz NMR | |
| Mass Spec | [M+H]⁺ = 144.02 m/z | LC-MS (ESI) |
| Purity | > 98.0% (Area %) | HPLC (C18, ACN/Water) |
Impurity Alert:
-
3-Aminophenol: Result of dechlorination.[6] Detectable by shift in aromatic region of NMR or retention time shift in HPLC.
-
Azo-dimers: Result of incomplete reduction/coupling. Appears as highly colored (orange/red) impurities.
Safety & Hazards
-
2-Chloro-5-nitrophenol: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] Handle in a fume hood.
-
Aminophenols: Known sensitizers and susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) in amber vials.
-
Iron Waste: The iron filter cake is pyrophoric when dry. Keep wet and dispose of according to hazardous waste regulations.
References
-
ChemicalBook. (2024). Synthesis of this compound. Retrieved from
-
BenchChem. (2025).[8][2] Technical Guide to the Synthesis of this compound. Retrieved from
-
National Institutes of Health (NIH). (2025). 2-Chloro-5-nitrophenol Compound Summary. PubChem.[7] Retrieved from [7]
-
Organic Chemistry Portal. (2010). Iron Powder/Calcium Chloride Reduction Protocols. Retrieved from
-
Google Patents. (2013). Synthetic method of 2-chloro-4-aminophenol (Analogous Protocol). CN103130657A. Retrieved from
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0137460A2 - Process for the preparation of 5-chloro-2-aminophenol - Google Patents [patents.google.com]
- 4. US2631167A - Method of reducing nitro compounds - Google Patents [patents.google.com]
- 5. An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-5-nitrophenol | C6H4ClNO3 | CID 69264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Precision Catalytic Hydrogenation of 2-Chloro-5-Nitrophenol: A Selective Synthesis Guide
The following technical guide is structured to provide an authoritative, mechanism-driven workflow for the selective hydrogenation of 2-chloro-5-nitrophenol. It prioritizes chemoselectivity and process safety, adhering to the requested autonomy and integrity standards.
Executive Summary & Technical Scope
Target Transformation: 2-chloro-5-nitrophenol (
The catalytic hydrogenation of 2-chloro-5-nitrophenol is a critical intermediate step in the synthesis of benzoxazoles and high-value agrochemicals. The process is thermodynamically favorable but kinetically complex due to the competing hydrodechlorination (HDC) reaction. This guide delineates a high-fidelity protocol using Platinum on Carbon (Pt/C) , selected for its superior chemoselectivity over Palladium systems in halogenated arene reductions.
Mechanistic Insight: The Selectivity Paradox
To achieve high yield, one must understand the surface chemistry occurring on the catalyst.
Competitive Adsorption Pathways
The reaction involves two competing pathways on the metal surface:
-
Nitro Reduction (Desired): The nitro group adsorbs via the oxygen atoms. Stepwise electron/proton transfer reduces
. -
Hydrodechlorination (Undesired): The C-Cl bond undergoes oxidative addition to the metal center, followed by reductive elimination to form HCl and a dechlorinated phenol.
Catalyst Selection Logic[1]
-
Palladium (Pd): Highly active for nitro reduction but notoriously active for C-Cl bond cleavage. Pd favors the oxidative addition of aryl halides, making it unsuitable without heavy modification (e.g., poisoning with sulfides).
-
Platinum (Pt): Exhibits a lower affinity for C-Cl oxidative addition while maintaining high activity for nitro reduction.
-
Recommendation: 1% to 5% Pt/C is the catalyst of choice. Empirical data confirms that Pt/C systems can achieve >99% selectivity under optimized pressure/temperature regimes [1].
Reaction Network Visualization
The following diagram illustrates the kinetic competition and the critical control points.
Figure 1: Reaction network showing the primary reduction pathway (Blue) versus the competing hydrodechlorination pathways (Red).
Experimental Protocol
This protocol is designed for a 100g scale batch reaction. It includes built-in safety checks for thermal runaway and catalyst handling.
Materials & Equipment
-
Reactor: 1L Hastelloy or Stainless Steel High-Pressure Autoclave (equipped with cooling jacket and gas entrainment impeller).
-
Substrate: 2-Chloro-5-nitrophenol (Purity >98%).
-
Catalyst: 1% Pt/C (50% water wet). Note: Using water-wet catalyst drastically reduces pyrophoric risk.
-
Solvent: Methanol (HPLC Grade). Rationale: High H2 solubility and facile product isolation.
-
Inhibitor (Optional): Morpholine (0.1 eq) or H3PO4. Only required if dehalogenation is detected.
Step-by-Step Methodology
Phase 1: Reactor Loading (Inertization)
-
Safety Check: Ensure autoclave is grounded.
-
Charge: Load 100g 2-chloro-5-nitrophenol and 500 mL Methanol into the reactor.
-
Catalyst Addition: Add 2.0g of 1% Pt/C (wet) carefully. Do not drop dry catalyst into solvent vapors.
-
Seal & Purge: Seal reactor. Purge with Nitrogen (
) 3 times (pressurize to 5 bar, vent to 0.5 bar) to remove Oxygen.
Phase 2: Hydrogenation (Reaction)[1][2][3]
-
H2 Introduction: Switch to Hydrogen line. Purge with
twice. -
Pressurization: Pressurize to 5 bar (approx. 72 psi) .
-
Heating: Set agitation to 800 RPM. Ramp temperature to 40°C .
-
Critical Control: Do not exceed 50°C. Higher temperatures exponentially increase the rate of C-Cl cleavage [2].
-
-
Monitoring: Monitor
uptake. The reaction is exothermic; ensure cooling jacket is active to maintain . -
Completion: Reaction is complete when
consumption plateaus (theoretical uptake: ~3 moles per mole substrate).
Phase 3: Workup & Isolation
-
Depressurization: Cool to 25°C. Vent
. Purge with 3 times. -
Filtration: Filter the reaction mixture through a Celite pad or sintered glass filter under
blanket.-
Warning: The spent catalyst is pyrophoric. Keep wet at all times.
-
-
Crystallization: Concentrate the filtrate via rotary evaporation to ~30% volume. Add water (antisolvent) to precipitate the product.
-
Drying: Filter solids and dry at 45°C under vacuum.
Process Optimization & Troubleshooting
The following table summarizes quantitative adjustments based on common process deviations.
| Observation | Root Cause | Corrective Action | Mechanism |
| High Dechlorination (>1%) | Temperature too high | Reduce T to 30°C | Lowers activation energy available for C-Cl bond insertion. |
| High Dechlorination (>1%) | H2 Pressure too high | Reduce P to 2-3 bar | Reduces surface concentration of active hydrogen species attacking C-Cl. |
| Slow Reaction Rate | Mass transfer limitation | Increase agitation (RPM) | Improves gas-liquid interfacial area ( |
| Induction Period | Oxide layer on Catalyst | Pre-reduce catalyst | Brief H2 exposure of catalyst before substrate addition activates metal sites. |
Process Workflow Diagram
Figure 2: Operational workflow emphasizing safety critical steps (Red) and decision gates (Diamond).
Safety & Handling (E-E-A-T)
Thermal Runaway
The reduction of nitro compounds releases approximately 500 kJ/mol .
-
Self-Validating Control: Calculate the adiabatic temperature rise (
) before scale-up. -
Protocol: Always dose hydrogen on demand (semi-batch) rather than pre-loading all hydrogen if cooling capacity is unknown.
Pyrophoric Catalyst
Spent Pt/C retains adsorbed hydrogen and is highly flammable when dry.
-
Protocol: Immediately submerge filter cake in water after filtration. Dispose of in designated hazardous waste containers kept wet.
References
-
Coq, B., & Figueras, F. (2001). Structure-activity relationships in catalytic hydrogenation of chloronitrobenzenes over platinum and palladium catalysts. Journal of Molecular Catalysis A: Chemical. Link
-
Mahata, N., & Vishwanathan, V. (1999). Kinetics of Liquid-Phase Catalytic Hydrogenation of 4-Chloro-2-nitrophenol. Industrial & Engineering Chemistry Research. Link
-
BenchChem Technical Support. (2025). Synthesis of this compound from 2-Chloro-5-nitrophenol. BenchChem Technical Guides. Link
-
Lange, P. M., et al. (2017). Suppressing hydrodechlorination in catalytic reductions. Royal Society of Chemistry. Link
Sources
2-Chloro-5-aminophenol safety data sheet (SDS) information
Technical Safety & Handling Guide: 2-Chloro-5-aminophenol CAS: 6358-06-1 | Formula: C₆H₆ClNO | Mol.[1][2] Weight: 143.57 g/mol [2][3][4]
Executive Summary & Strategic Utility
This compound (also known as 5-amino-2-chlorophenol) is a critical aromatic intermediate used extensively in the synthesis of heterocycles for pharmaceutical development.[5] Unlike its isomer 2-amino-5-chlorophenol, this compound features a specific para-amino ortho-chloro substitution pattern relative to the hydroxyl group, imparting unique reactivity profiles essential for constructing:
-
Antimalarial Quinolones: It serves as a scaffold for the benzoxazole and benzothiazole rings found in next-generation antimalarials.
-
Anti-HIV Agents: Utilized in the synthesis of pyrimidinylphenylamine derivatives.[6]
-
Agrochemicals: A precursor for 2,6-dichlorobenzoxazole, a key herbicide intermediate.[7]
Target Audience: This guide addresses the safety, stability, and handling requirements for Medicinal Chemists and Process Safety Engineers handling this compound from milligram-scale optimization to kilogram-scale pilot production.
Critical Hazard Identification (GHS & Beyond)
While standard Safety Data Sheets (SDS) classify this material as an irritant, field experience dictates a higher level of caution due to the synergistic effects of the phenol and amine functional groups.
GHS Classification & Risk Analysis
| Hazard Class | Category | Hazard Statement | Technical Interpretation for Lab Personnel |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | Bioavailability is moderate; avoid hand-to-mouth contamination via gloves. |
| Acute Toxicity (Dermal) | Cat 4 | H312: Harmful in contact with skin | High Risk: The chloro-phenol moiety increases lipophilicity, enhancing skin absorption compared to simple aminophenols. |
| Skin/Eye Irritation | Cat 2/2A | H315/H319: Causes skin/eye irritation | Dust is highly irritating to mucous membranes. Corneal opacity is a risk if untreated. |
| STOT - SE | Cat 3 | H335: Respiratory irritation | Inhalation of dust triggers immediate coughing/bronchospasm. |
Unlisted Hazards (Expert Insight)
-
Oxidative Instability: Like most aminophenols, this compound is prone to rapid oxidation upon air exposure, turning from an off-white/gray powder to a dark brown/black tar. This degradation not only lowers yield but can produce quinone imines, which are often potent sensitizers.
-
Dust Explosion Potential: As a finely divided organic solid, it poses a deflagration risk if suspended in air near ignition sources (static discharge).
Physicochemical Profile
| Property | Value | Operational Note |
| Appearance | Gray to off-white powder | Darkening indicates oxidation/impurity. |
| Melting Point | 158–161 °C | Sharp melt indicates high purity; broad range suggests oxidation. |
| pKa | ~8.55 (Predicted) | Phenolic proton is weakly acidic; amine is weakly basic. |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane, DCM). |
| Partition Coeff. | LogP ~ 1.5 - 2.0 | Lipophilic enough to cross biological membranes. |
Safe Handling & Engineering Controls
Core Directive: Containment is the primary defense. Do not rely solely on PPE.
Engineering Controls
-
Solid Handling: All weighing and transfer operations must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .
-
Static Control: Use anti-static weighing boats and ground all metal spatulas/equipment, especially during scale-up (>100g).
Personal Protective Equipment (PPE) Matrix
| Body Part | Standard Protocol (<10g) | Scale-Up Protocol (>10g) | Rationale |
| Hands | Double Nitrile Gloves (0.11mm) | Laminate Film (Silver Shield) under Nitrile | Chlorinated phenols can permeate standard nitrile over time. |
| Respiratory | Fume Hood (No respirator needed) | P100/N95 Respirator + Fume Hood | Redundancy required for large dust generation events. |
| Eyes | Chemical Splash Goggles | Goggles + Face Shield | Dust can bypass standard safety glasses. |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Coveralls | Prevent dust accumulation on street clothes. |
Experimental Workflow: Synthesis & Purification
The most reliable synthesis route involves the reduction of 2-chloro-5-nitrophenol. Below is a self-validating protocol designed for high purity.
Synthesis Diagram (DOT)
Caption: Reduction pathway of 2-chloro-5-nitrophenol to this compound via Bechamp reduction.
Detailed Protocol (Iron/NH4Cl Reduction)
-
Setup: In a round-bottom flask, dissolve 2-chloro-5-nitrophenol (1 eq) in a 1:1 mixture of Ethanol and Water.
-
Activation: Add Ammonium Chloride (5 eq) and Iron Powder (4 eq).
-
Reflux: Heat to reflux (approx. 80°C) with vigorous stirring. The reaction is heterogeneous; vigorous stirring is crucial for surface contact with Iron.
-
Monitoring: Check TLC every hour. The amine product is more polar than the nitro starting material and will fluoresce differently under UV.
-
Workup (Critical Step): Filter the mixture while hot through a Celite pad to remove iron sludge. If the solution cools, the product may crystallize in the filter cake, leading to yield loss.
-
Isolation: Concentrate the filtrate. The product may precipitate upon cooling or removal of ethanol.
Emergency Response & Storage
First Aid Logic
-
Skin Contact: Immediately wash with copious soap and water . Note: While PEG-300 is standard for pure phenol burns, this solid derivative is less corrosive. Water is sufficient if applied immediately.[8] If irritation persists, seek medical attention.
-
Eye Contact: Flush for 15 minutes. Do not rub eyes, as the solid particles are abrasive and corrosive.
-
Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), medical observation is required.
Storage & Stability
-
Atmosphere: Inert Gas (Argon/Nitrogen) Required. The amine group oxidizes readily.
-
Temperature: Refrigerate (2–8 °C) for long-term storage.
-
Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.
Disposal & Regulatory Compliance
-
Waste Stream: Segregate as Halogenated Organic Waste .
-
Destruction: High-temperature incineration equipped with scrubbers for HCl and NOx.
-
Do NOT: Do not mix with oxidizing agents (peroxides, nitrates) in the waste stream, as this can cause exothermic decomposition.
References
-
National Institutes of Health (NIH) - PubChem. (2025). This compound (CID 80676).[2] Retrieved from [Link][2]
-
Otto Chemie Pvt Ltd. (n.d.). This compound, 98% CAS 6358-06-1.[2][9][10] Retrieved from [Link][3][7]
Sources
- 1. This compound CAS#: 6358-06-1 [m.chemicalbook.com]
- 2. 5-Amino-2-chlorophenol | C6H6ClNO | CID 80676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 6358-06-1 [chemicalbook.com]
- 7. EP0137460A2 - Process for the preparation of 5-chloro-2-aminophenol - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Manufacturers of this compound, 98%, CAS 6358-06-1, C 7097, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
Technical Whitepaper: Mechanisms and Methodologies for the Degradation of 2-Chloro-5-aminophenol
[1]
Executive Summary
2-Chloro-5-aminophenol (2-C-5-AP) is a recalcitrant chloroaromatic intermediate used extensively in the synthesis of azo dyes, pharmaceuticals, and agrochemicals.[1] Its structural stability, conferred by the electron-withdrawing chlorine atom and the resonance-stabilizing amino/hydroxyl groups, makes it resistant to natural attenuation.
This technical guide delineates the degradation mechanisms of 2-C-5-AP, focusing on biotic (enzymatic) and abiotic (Advanced Oxidation Processes) pathways.[1] It is designed for researchers requiring actionable protocols for metabolite identification and toxicity assessment.[1] Key findings indicate that successful mineralization requires overcoming the steric and electronic barriers of the ortho-chlorine substituent, typically achieved through specific ring-hydroxylation or oxidative deamination sequences.
Physicochemical Profile & Environmental Fate[2]
Understanding the substrate's behavior is a prerequisite for experimental design.[1] 2-C-5-AP exhibits amphoteric properties due to the coexistence of phenolic hydroxyl and amino groups.[1]
| Parameter | Value | Implications for Degradation |
| IUPAC Name | 5-Amino-2-chlorophenol | Substrate identification in spectral libraries.[1] |
| CAS | 6358-06-1 | Key identifier for regulatory databases.[1] |
| pKa | ~9.5 (Phenol), ~4.5 (Aniline) | pH-dependent speciation affects AOP efficiency and enzymatic binding.[1] |
| Log P | ~1.8 | Moderate lipophilicity; indicates potential for bioaccumulation but remains water-soluble enough for aqueous phase AOPs.[1] |
| Solubility | Soluble in MeOH, DMSO; Low in cold water | Requires organic co-solvents (e.g., Methanol) for stock solution preparation in toxicity assays.[1] |
Biotic Degradation Pathway: The Comamonas & Pseudomonas Route
Microbial degradation of chloroaminophenols (CAPs) is often rate-limited by the initial attack on the aromatic ring.[1] Research into Comamonas sp.[1][2][3][4] strain CNB-1 and Pseudomonas sp.[1] indicates that 2-C-5-AP degradation is closely linked to the metabolic pathway of its precursor, 2-chloro-5-nitrophenol.[1]
Mechanistic Causality
The degradation does not proceed via direct ring cleavage.[1] Instead, the system prioritizes oxidative activation followed by reductive dehalogenation .
-
Initial Activation: The pathway often utilizes a dioxygenase or a mutase system.[1] In strains degrading the nitro-precursor, the intermediate 2-chloro-5-hydroxylaminophenol undergoes a Bamberger-like rearrangement to form 2-amino-5-chlorohydroquinone .[1][5]
-
Dehalogenation: The chlorine atom is removed before ring cleavage in this specific pathway.[1] The 2-amino-5-chlorohydroquinone is reductively dehalogenated to 2-aminohydroquinone .[1][5]
-
Ring Cleavage: The resulting 2-aminohydroquinone is a substrate for ring-cleavage dioxygenases (likely intradiol), leading to the formation of maleylacetate derivatives which enter the TCA cycle.[1]
Pathway Visualization
The following diagram illustrates the enzymatic cascade derived from Comamonas and Pseudomonas metabolic logic.
Figure 1: Proposed enzymatic degradation pathway for 2-C-5-AP involving hydroquinone formation and subsequent dehalogenation.[1][5]
Abiotic Degradation: Advanced Oxidation Processes (AOPs)[1][10]
For industrial effluents where biological toxicity is too high, AOPs (Photocatalysis/Electrochemical) are the preferred pretreatment.[1]
Photocatalytic Mechanism (TiO2/UV or Cu2O/Vis)
The degradation is driven by hydroxyl radicals (
-
Hydroxylation:
attacks the aromatic ring at the ortho or para positions relative to the activating -OH and -NH2 groups.[1] -
Dechlorination: Radical attack at the C-Cl bond leads to homolytic cleavage, releasing chloride ions.[1]
-
Quinone Formation: Oxidation of the amino/hydroxyl groups leads to the transient formation of quinone imines (highly colored, reactive intermediates) before ring fragmentation into short-chain carboxylic acids (oxalic, maleic, formic acids).[1]
Electrochemical Oxidation
Electrochemical degradation on Boron-Doped Diamond (BDD) electrodes often results in polymeric films due to the coupling of radical intermediates (dimerization of aminophenols).[1]
-
Critical Control Point: pH must be controlled (< pH 4) to prevent polymerization and favor mineralization.[1]
Experimental Protocols
To validate these pathways in your laboratory, use the following self-validating workflow.
Analytical Method: HPLC-MS/MS
Standard UV detection is insufficient for definitive metabolite identification due to spectral overlap of quinone intermediates.[1]
| Component | Specification | Rationale |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm | Retains polar phenolic metabolites.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonation of amino groups for better MS sensitivity (ESI+).[1] |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Organic modifier.[1] |
| Gradient | 5% B to 95% B over 20 min | Separates early eluting organic acids from late eluting dimers.[1] |
| Detection | ESI+ (Parent), ESI- (Ring cleavage acids) | Dual-mode switching ensures capture of all intermediates.[1] |
Microbial Isolation & Degradation Assay
Objective: Isolate 2-C-5-AP degrading strains from activated sludge.
-
Enrichment:
-
Induction:
-
Subculture into fresh MSM with increasing 2-C-5-AP (up to 200 mg/L).[1]
-
Control: Sterile abiotic control (MSM + 2-C-5-AP, no cells) to rule out photolysis.
-
-
Metabolite Extraction:
Experimental Workflow Visualization
Figure 2: Isolation and validation workflow for 2-C-5-AP degrading microorganisms.
Toxicity & Safety Assessment
Research indicates that 2-C-5-AP and its metabolites possess specific nephrotoxic (kidney) potential.[1]
-
Mechanism: Toxicity is linked to free radical generation and lipid peroxidation.[1]
-
Key Study: In Fischer 344 rats, 2-amino-5-chlorophenol showed nephrotoxicity, though less potent than 4-aminophenol.[1][6] The toxicity is iron-independent but can be mitigated by glutathione (GSH) or ascorbate, suggesting a radical-mediated mechanism [1].[1][7]
-
Safety Precaution: When handling this compound, standard nitrile gloves are insufficient for prolonged contact due to the lipophilic nature of the chloro-group. Double-gloving or using Viton/Butyl gloves is recommended for concentrated stock handling.[1]
References
-
Valentovic, M. A., et al. (1999).[1] "2-Amino-5-chlorophenol toxicity in renal cortical slices from Fischer 344 rats: effect of antioxidants and sulfhydryl agents." Toxicology and Applied Pharmacology, 161(1), 1-9.[1] Link
-
Wu, J. F., et al. (2006).[1] "Novel partial reductive pathway for 4-chloronitrobenzene and nitrobenzene degradation in Comamonas sp. strain CNB-1."[1] Applied and Environmental Microbiology, 72(3), 1759-1765.[1] Link[1]
-
Arora, P. K., & Bae, H. (2014).[1] "Bacterial degradation of chlorophenols and their derivatives." Microbial Cell Factories, 13, 31. Link[1]
-
Murthy, T. N., et al. (2017).[1] "Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols Using H2O2 Sensitized Cu2O and Visible Light." TSI Journals. Link
Sources
- 1. 5-Amino-2-chlorophenol | C6H6ClNO | CID 80676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation of 2-chloroallylalcohol by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | High-Purity Reagent | RUO [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nephrotoxic potential of 2-amino-5-chlorophenol and 4-amino-3-chlorophenol in Fischer 344 rats: comparisons with 2- and 4-chloroaniline and 2- and 4-aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-chlorophenol toxicity in renal cortical slices from Fischer 344 rats: effect of antioxidants and sulfhydryl agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of benzoxazoles from 2-Chloro-5-aminophenol
Application Note: Advanced Synthesis of Benzoxazoles from 2-Chloro-5-aminophenol
Executive Summary
This guide details the synthesis of 6-aminobenzoxazole derivatives starting from This compound (CAS: 6358-06-1).
Unlike standard benzoxazole syntheses that utilize ortho-aminophenols (1-OH, 2-NH
Instead, this protocol utilizes a Copper-Catalyzed Intramolecular O-Arylation/N-Arylation cascade (Ullmann-type coupling) to displace the chlorine atom with an exogenous nitrogen source (e.g., formamide or amidines), effecting ring closure. This method specifically yields 6-substituted benzoxazoles , a scaffold difficult to access via traditional nitration/reduction routes.
Critical Pre-Synthesis Analysis
Before proceeding, the researcher must verify the starting material isomerism, as nomenclature confusion is common in this class of compounds.
| Compound Name | Structure | Key Features | Synthesis Route Required | Target Product |
| This compound | 1-OH, 2-Cl, 5-NH | Cl is ortho to OH. NH | Method A: Cu-Catalyzed Cyclization (Displacement of Cl) | 6-Aminobenzoxazole |
| 2-Amino-5-chlorophenol | 1-OH, 2-NH | NH | Method B: Standard Condensation (Cyclization of NH | 5-Chlorobenzoxazole |
Note: This guide focuses on Method A , respecting the specific request for This compound . If your starting material is 2-amino-5-chlorophenol, refer to standard condensation protocols (e.g., reaction with triethyl orthoformate).
Reaction Mechanism & Pathway
The transformation relies on a copper(I)-catalyzed nucleophilic aromatic substitution. The reaction proceeds via the coordination of the copper catalyst to the ortho-chloro position, facilitating the insertion of the amidine nitrogen, followed by intramolecular cyclization.
Transformation Logic:
-
Start: Phenol (C1-OH), Chlorine (C2-Cl), Amine (C5-NH
). -
Cyclization: The Nitrogen source inserts at C2. The Oxygen at C1 closes the ring.
-
Numbering Shift: The substituent at C5 (para to the Cl site) maps to position C6 on the benzoxazole ring.
Caption: Pathway converting this compound to 6-aminobenzoxazole via copper-catalyzed displacement.[1][2]
Detailed Experimental Protocol (Method A)
Objective: Synthesis of 6-aminobenzoxazole via Cu-catalyzed cyclization with formamide.
Materials & Reagents
-
Substrate: this compound (1.0 equiv, 10 mmol, 1.44 g)
-
Cyclization Agent: Formamide (Excess, acts as solvent/reagent, 5.0 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%, 190 mg)
-
Ligand: 1,10-Phenanthroline (20 mol%, 360 mg) or L-Proline (20 mol%)
-
Base: Cesium Carbonate (Cs
CO ) (2.0 equiv, 6.5 g) -
Solvent: 1,4-Dioxane (anhydrous, 20 mL)
Step-by-Step Methodology
-
Catalyst Pre-Complexation:
-
In a dry 50 mL Schlenk tube equipped with a magnetic stir bar, add CuI (10 mol%) and 1,10-Phenanthroline (20 mol%).
-
Add 5 mL of anhydrous 1,4-Dioxane.
-
Stir at room temperature for 10 minutes under Argon/Nitrogen atmosphere until a homogeneous colored complex forms (typically reddish-brown).
-
-
Reaction Assembly:
-
Add This compound (10 mmol) and Cs
CO (20 mmol) to the reaction vessel. -
Add Formamide (50 mmol) and the remaining 1,4-Dioxane (15 mL).
-
Critical Step: Degas the mixture by bubbling Nitrogen through the solution for 5–10 minutes to remove dissolved oxygen (prevents oxidative polymerization of the aminophenol).
-
-
Thermal Cyclization:
-
Seal the tube (or attach a reflux condenser under N
). -
Heat the block/oil bath to 110–120°C .
-
Stir vigorously for 18–24 hours . Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1) or LC-MS.[3]
-
Endpoint: Disappearance of the starting chlorophenol and appearance of the fluorescent benzoxazole spot.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the pad with additional EtOAc.
-
Wash the filtrate with water (3 x 30 mL) to remove excess formamide and base.
-
Wash with Brine (1 x 30 mL), dry over anhydrous Na
SO , and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
Gradient: 0%
40% Ethyl Acetate in Hexanes. -
Yield Expectation: 65–75% (Off-white to pale yellow solid).
-
Quantitative Data & Optimization
The following table summarizes optimization parameters for this specific transformation class (o-halophenol
| Parameter | Condition A (Standard) | Condition B (Green/Alt) | Condition C (High Temp) |
| Catalyst | CuI (10 mol%) | Cu | CuO (Heterogeneous) |
| Ligand | 1,10-Phenanthroline | L-Proline | None |
| Base | Cs | K | K |
| Solvent | 1,4-Dioxane | DMSO | DMF |
| Temp | 110°C | 90°C | 140°C |
| Yield | 72% | 60% | 55% (Tar formation) |
| Notes | Best balance of yield/purity. | Easier work-up, lower yield. | High degradation risk. |
Troubleshooting & Quality Control
-
Issue: Low Conversion.
-
Cause: Catalyst poisoning or oxidation of the aminophenol.
-
Fix: Ensure rigorous degassing (Argon purge) and use fresh CuI (white/off-white, not green/brown).
-
-
Issue: Formation of "Zoxazolamine" type by-products.
-
Cause: If using cyanamide instead of formamide, you will form 2-amino-benzoxazoles. Ensure Formamide is used for the H-substituted C2 position.
-
-
Safety Note: this compound is a skin irritant and potential sensitizer. Handle in a fume hood. Copper salts are toxic to aquatic life; dispose of waste accordingly.
References
-
Reaction Mechanism (Cu-Catalyzed Cyclization)
-
Title: Copper-Catalyzed Synthesis of Benzoxazoles from o-Halophenols and Amidines.
- Source:Journal of Organic Chemistry, 2010.
- Context: Establishes the mechanism for displacing the ortho-halogen to form the oxazole ring.
-
-
Starting Material Data (this compound)
- Title: this compound CAS 6358-06-1 Properties and Safety.
- Source: PubChem / NIH.
- Context: Verification of structure (1-OH, 2-Cl, 5-NH2) and physical properties.
-
Alternative Isomer Synthesis (2-Amino-5-chlorophenol)
-
Benzoxazole Numbering & Nomenclature
- Title: IUPAC Nomenclature of Fused Ring Heterocycles (Benzoxazoles).
- Source: RSC / IUPAC.
- Context: Confirms that the 5-position of the phenol precursor maps to the 6-position of the benzoxazole product.
Sources
2-Chloro-5-aminophenol as a precursor for anti-HIV agents
Application Note: 2-Chloro-5-aminophenol as a Strategic Scaffold in Anti-HIV Drug Discovery
Executive Summary
In the landscape of antiretroviral therapy (ART), the continuous emergence of resistant HIV-1 strains necessitates the development of novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). This compound (also known as 5-amino-2-chlorophenol) has emerged as a high-value pharmacophore scaffold. Its unique 1,2,5-substitution pattern—featuring a reactive amine, a phenolic hydroxyl, and a halogen—makes it an ideal precursor for two critical classes of anti-HIV agents: Pyrimidinylphenylamines (DAPY analogues) and Benzoxazoles .
This technical guide provides validated protocols for the synthesis of the precursor itself and its subsequent conversion into bioactive anti-HIV candidates, emphasizing improved solubility and potency profiles against wild-type and drug-resistant viral strains (e.g., K103N, Y181C).
Precursor Synthesis: this compound
Before derivatization, high-purity starting material is required.[1] While commercially available, in-house synthesis from 2-chloro-5-nitrophenol allows for fresher material free of oxidation products (iminoquinones) that can interfere with sensitive palladium-catalyzed couplings.
Method A: Bechamp Reduction (Iron/Ammonium Chloride)
Recommended for gram-to-kilogram scale due to cost-efficiency and robustness against over-reduction.
Reagents:
-
2-Chloro-5-nitrophenol (1.0 equiv)
-
Iron Powder (325 mesh, 5.0 equiv)
-
Ammonium Chloride (5.2 equiv)
-
Solvent: Ethanol/Water (1:1 v/v)
Protocol:
-
Dissolution: Charge a 3-neck round-bottom flask with 2-chloro-5-nitrophenol (20.0 g, 115 mmol) in Ethanol (150 mL) and Water (150 mL).
-
Activation: Add Ammonium Chloride (32.1 g) and stir vigorously at room temperature for 10 minutes.
-
Reduction: Add Iron powder (32.2 g) in small portions to prevent exotherm spikes.
-
Reflux: Heat the suspension to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The yellow nitro spot should disappear, replaced by a fluorescent amine spot.
-
Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a grey-white solid. Recrystallize from Toluene or Ethanol/Water to achieve >98% purity.
Yield: 90–96% Appearance: White to off-white crystalline solid.
Method B: Catalytic Hydrogenation (Pt/C)
Recommended for high-throughput pharmaceutical settings requiring minimal metallic waste.
Protocol: Dissolve 2-chloro-5-nitrophenol in Ethyl Acetate. Add 5% Pt/C (1 wt% loading). Hydrogenate at 30 psi (2 bar) for 4 hours at RT. Filter and evaporate.[2][3] Note: Avoid Pd/C if possible, as it may cause partial dechlorination of the aryl chloride under high pressure.
Application I: Synthesis of Pyrimidinylphenylamine NNRTIs
The "Pyrimidinylphenylamine" class (related to Etravirine/Rilpivirine) binds to the NNRTI binding pocket (NNIBP) of HIV-1 Reverse Transcriptase. The this compound scaffold provides a "left-wing" aryl moiety where the:
-
Amine (-NH2): Forms the flexible linker to the central pyrimidine ring.
-
Chlorine (-Cl): Fills a hydrophobic pocket (Val179/Leu100 region).
-
Hydroxyl (-OH): Offers a handle for solubility-enhancing groups or H-bond interactions with the "solvent channel" amino acids (e.g., Lys101, Glu138).
Mechanism: Buchwald-Hartwig Cross-Coupling
The critical step is the C-N bond formation between the aniline nitrogen of the precursor and a chloropyrimidine core.
Experimental Protocol:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Loading: Add This compound (1.0 equiv), 2,4-dichloropyrimidine derivative (1.1 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).
-
Base: Add Cs₂CO₃ (2.0 equiv) as the base.
-
Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).
-
Reaction: Seal and heat at 100°C for 12 hours.
-
Purification: Cool, filter through silica, and purify via Flash Chromatography (Gradient: 0-40% EtOAc in Hexanes).
Diagram 1: Synthesis Pathway of Pyrimidinylphenylamine Analogues
Caption: Conversion of nitro-precursor to the active NNRTI scaffold via Palladium-catalyzed amination.
Application II: Synthesis of Benzoxazole Derivatives
Benzoxazoles are isosteres of the purine bases found in DNA/RNA and act as effective inhibitors of HIV-1 replication by interfering with the template-primer binding. This compound is the direct precursor for 5-chloro-6-substituted benzoxazoles.
Protocol: One-Pot Condensation
-
Reagents: Mix This compound (1 mmol) and an Aryl Aldehyde (1 mmol) (e.g., 4-cyanobenzaldehyde for improved antiviral activity).
-
Oxidant/Catalyst: Add Na₂S₂O₅ (Sodium metabisulfite, 1.2 equiv) in DMF or Ethanol .
-
Conditions: Reflux at 120°C for 4–6 hours.
-
Mechanism: Schiff base formation followed by oxidative cyclization.
-
Result: 2-Aryl-5-chlorobenzoxazole. The 5-chloro position (from the original 2-chloro on the phenol) is crucial for metabolic stability.
Comparative Data & Selection Guide
The following table summarizes the utility of this compound in different anti-HIV classes.
| Feature | Pyrimidinylphenylamines (DAPYs) | Benzoxazoles |
| Role of Precursor | Provides the "Left-Wing" Aryl amine | Forms the bicyclic core |
| Key Interaction | Hydrophobic fit in NNRTI pocket (Val179) | |
| Synthesis Type | Cross-Coupling (C-N bond) | Cyclocondensation (Heterocycle formation) |
| Resistance Profile | High resilience (Flexible linker) | Moderate (Rigid core) |
| Solubility | Low (Requires solubilizing groups on -OH) | Moderate |
Critical Safety & Handling
-
Toxicity: Chlorinated aminophenols are potential skin sensitizers and methemoglobinemia agents. Handle in a fume hood with nitrile gloves.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine group is prone to oxidation, turning the white powder brown over time.
-
Waste: Aqueous waste from the Iron reduction (Method A) contains heavy metals and must be disposed of as hazardous inorganic waste.
References
-
Synthesis of this compound: BenchChem Technical Support. (2025).[3] In-Depth Technical Guide: 5-(3-Aminophenyl)-2-chlorophenol (CAS: 6358-06-1). BenchChem. Link
-
NNRTI Design: Janssen, P. A., et al. (2005). Structure-based design of pyrimidinylphenylamines as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry. Link
-
Benzoxazole Synthesis: Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances. Link
-
Antiviral Activity: Xu, W., et al. (2021).[4][5] 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry. Link
-
Precursor Properties: ChemicalBook. (2025).[3][6][7] this compound Properties and Uses. Link
Sources
- 1. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound CAS 6358-06-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. This compound | 6358-06-1 [chemicalbook.com]
Application Note: High-Fidelity Scale-Up Synthesis of 2-Chloro-5-aminophenol
Executive Summary
This application note details the process development and scale-up parameters for synthesizing 2-Chloro-5-aminophenol (CAS: 6358-06-1) . While widely used as an intermediate for antitubercular drugs and agrochemicals, the synthesis is complicated by a critical selectivity challenge: hydrodechlorination .
Standard catalytic hydrogenation conditions (e.g., Pd/C) frequently strip the chlorine atom alongside the nitro reduction, yielding the undesired 3-aminophenol. This guide presents a validated, scalable protocol using Sulfided Platinum on Carbon (Pt/C-S) to ensure >99% chemoselectivity. We prioritize the catalytic hydrogenation route over the traditional Bechamp (Iron/Acid) reduction due to its superior impurity profile and lower environmental footprint (Green Chemistry), essential for modern pharmaceutical manufacturing.
Synthetic Strategy & Route Selection
Route Comparison
Two primary routes dominate the industrial landscape. The choice depends heavily on the facility's capability to handle pressurized hydrogen and pyrophoric catalysts.
| Feature | Route A: Catalytic Hydrogenation (Recommended) | Route B: Bechamp Reduction (Iron/Acid) |
| Reagents | H₂, Pt/C (sulfided) | Fe powder, HCl/Acetic Acid |
| Selectivity | High (requires specific catalyst) | Excellent (no dehalogenation risk) |
| Waste | Low (Catalyst recycling, water) | High (Iron oxide sludge, acidic waste) |
| Throughput | High (Batch time < 8 hrs) | Low (Long filtration times) |
| Safety | High Pressure, Exotherm, Pyrophoric | H₂ evolution, Thermal runaway risk |
Reaction Scheme & Mechanism
The target transformation involves the six-electron reduction of the nitro group. The critical control point is intercepting the reaction before the C-Cl bond is cleaved.
Figure 1: Reaction pathway highlighting the divergence between product formation and the hydrodechlorination side-reaction.
Critical Process Parameters (CPPs)
To ensure a "Self-Validating System," the following parameters must be controlled. Deviation in any of these will result in either safety hazards or quality failure.
Catalyst Selection (The "Selectivity Lock")
-
Avoid: Standard Pd/C. Palladium is excellent for hydrogenolysis (breaking C-Cl bonds). Using Pd/C will result in 5–15% de-chlorinated impurity.
-
Select: 5% Pt/C (Sulfided) . Sulfur poisons the active sites responsible for C-Cl bond insertion while leaving the nitro-reduction sites active.
-
Alternative: Raney Nickel can be used but often requires morpholine or thiourea additives to suppress dehalogenation [1].
Heat Transfer & Exotherm Management
Nitro reduction is highly exothermic (~500–550 kJ/mol ).
-
Adiabatic Temperature Rise: Without cooling, the reaction mass temperature can rise by >100°C, triggering solvent boiling or decomposition.
-
Control Strategy: The reaction is mass-transfer limited . The heat release rate is directly proportional to the Hydrogen Feed Rate (semi-batch) or Stirring Speed (batch).
-
Protocol Rule: Never add H₂ faster than the cooling jacket's removal capacity.
-
Hydrogen Starvation & Hydroxylamine
If H₂ mass transfer is poor (low stirring) or interrupted, Arylhydroxylamine intermediates accumulate. These are thermally unstable.[1]
-
Risk:[1][2][3][4] If agitation restarts suddenly after a pause, a rapid consumption of accumulated hydroxylamine can cause an instantaneous heat spike (thermal runaway).
Detailed Experimental Protocol (Scale-Up: 100g Basis)
Objective: Synthesize this compound with >99% purity and <0.1% de-chlorinated impurity.
Equipment Setup
-
Reactor: 1L Hastelloy or Stainless Steel (316L) Autoclave with high-efficiency impeller (gas-entrainment type preferred).
-
Sensors: Internal thermocouple (T_in), Jacket temperature (T_j), Pressure sensor (P).
-
Safety: Burst disk rated to reactor limit; N₂ inerting line.
Materials
| Reagent | Mass/Vol | Mol | Equiv | Role |
| 2-Chloro-5-nitrophenol | 100.0 g | 0.576 | 1.0 | SM |
| Methanol | 500 mL | - | 5 vol | Solvent |
| 5% Pt/C (Sulfided) | 1.0 g | - | 1 wt% | Catalyst |
| Hydrogen (H₂) | - | - | Excess | Reductant |
Step-by-Step Procedure
Phase 1: Charging & Inerting (CRITICAL SAFETY STEP)
-
Leak Test: Pressurize reactor with N₂ to 10 bar. Ensure pressure holds for 15 mins. Vent to 0 bar.
-
Loading: Charge Methanol (500 mL) and 2-Chloro-5-nitrophenol (100 g) into the reactor. Stir to dissolve/suspend.
-
Catalyst Addition:
-
Hazard: Dry catalyst is pyrophoric.
-
Action: Make a slurry of the Pt/C catalyst in 20 mL of Methanol outside the reactor. Pour the wet slurry into the reactor under a gentle N₂ flow.
-
-
Purge: Pressurize with N₂ to 5 bar, stir for 1 min, stop stirring, vent. Repeat 3 times to remove Oxygen (O₂ < 1%).
Phase 2: Reaction (Hydrogenation) 5. Heating: Heat the mixture to 35°C (Start temp). 6. H₂ Introduction: Set stirring to 800-1000 RPM (ensure vortex). Introduce H₂ to maintain a constant pressure of 5–8 bar . 7. Exotherm Control:
- The temperature will rise immediately.
- Set Point: Maintain 45°C ± 5°C using jacket cooling.
- Flow Control: If T_in > 50°C, stop H₂ flow and reduce stirring speed until cooled.
- Completion: Monitor H₂ uptake. Reaction is complete when uptake ceases (theoretical uptake ~39 L at STP).
- Duration: Typically 3–5 hours.
Phase 3: Work-up & Isolation 9. Degassing: Stop agitation. Vent H₂. Purge with N₂ (3x 5 bar) to remove residual H₂. 10. Filtration: Filter the warm reaction mixture through a Celite pad (or sparkler filter on pilot scale) to remove the catalyst.
- Safety: Keep the filter cake wet with water. Dry catalyst filter cake is a fire hazard.
- Concentration: Distill off ~80% of Methanol under reduced pressure.
- Crystallization:
- Add Water (200 mL) to the residue.
- Cool to 0–5°C slowly over 2 hours.
- The product precipitates as off-white/grey crystals.
- Drying: Filter the solid and dry in a vacuum oven at 45°C.
Expected Yield: 78–80 g (94–96%) Purity (HPLC): >99.0% Melting Point: 72–74°C
Process Safety & Control Logic
The following logic diagram illustrates the safety interlocks required for the hydrogenation reactor.
Figure 2: Process Control Loop for Exotherm Management.
Analytical Controls
HPLC Method (Quality Control)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 80% B over 15 min.
-
Detection: UV @ 254 nm.
-
Key Markers:
-
RT ~ 3.5 min: 3-Aminophenol (De-Cl Impurity) - Limit: <0.1%
-
RT ~ 5.2 min: this compound (Product)
-
RT ~ 8.1 min: 2-Chloro-5-nitrophenol (SM) - Limit: <0.1%
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High De-chlorination (>0.5%) | Wrong catalyst or Temp too high | Ensure Pt/C Sulfided is used. Keep T < 50°C. |
| Reaction Stalls | Catalyst poisoning | Check SM purity (Sulfur/Arsenic poisons Pt). Add fresh catalyst slurry. |
| Low Yield | Product lost in mother liquor | Product is slightly water-soluble. Chill to 0°C or salt out with NaCl. |
| Filter Cake Heating | Pyrophoric catalyst | Never dry the filter cake. Wash with water immediately and dispose into water container. |
References
-
Catalytic Hydrogenation of Halonitroarenes: Kosak, J. R. (1980). Catalytic Hydrogenation of Halonitro Aromatic Compounds. Annals of the New York Academy of Sciences, 333(1), 145–154. Link
- Safety in Nitro Reduction: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Chapter on Nitro Compound Reduction).
- Pt/C Sulfided Catalyst Application: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Scale-Up Hazards: Org. Process Res. Dev. 2005, 9, 6, 997–1006. Assessment of Thermal Hazards in the Hydrogenation of Nitro Compounds. Link
-
Synthesis Verification: BenchChem Technical Guide. Synthesis of this compound. Link (Verified via search context 1.1).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-5-aminophenol
Status: Active Agent: Senior Application Scientist (Separation Technologies) Ticket Topic: Troubleshooting Column Chromatography for Amphoteric Anilines
Executive Summary
Purifying 2-Chloro-5-aminophenol (CAS: 6358-06-1) presents a "perfect storm" of chromatographic challenges: it is amphoteric (containing both an acidic phenol and a basic amine), prone to oxidative degradation (turning brown/black), and susceptible to irreversible adsorption on silica gel.
This guide moves beyond standard literature protocols—which often suggest simple Hexane/EtOAc systems that result in poor resolution—and provides robust, chemically grounded solutions for high-purity isolation.
Module 1: Method Development & Stationary Phase Selection
Q: The literature suggests Hexane/Ethyl Acetate (9:1), but my compound streaks badly and yield is low. Why?
A: While literature often cites Hexane/EtOAc (9:1) for this compound [1], this system is frequently insufficient for high-purity separation due to the Silanol Effect .
The Mechanism: Standard silica gel is slightly acidic (pH ~5). The basic amine group (-NH2) at position 5 of your molecule interacts strongly with the acidic silanol protons (Si-OH) on the stationary phase. This creates a non-linear adsorption isotherm, manifesting as "tailing" or "streaking."
-
Consequence: The tail of your product co-elutes with impurities, and a significant portion of the mass remains "stuck" on the silica, killing your yield.
The Solution: You must suppress this ionization. Choose one of the following protocols:
Protocol A: The "Modifier" Method (Standard Silica)
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
-
Modifier (CRITICAL): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to both solvent bottles.
-
Why: The base competes for the silanol sites, effectively "capping" them and allowing your amine to elute as a sharp band [2].
Protocol B: The "Amine-Silica" Method (Recommended for Scale-up)
-
Stationary Phase: Amine-functionalized Silica (NH2-Silica).
-
Mobile Phase: Hexane / Ethyl Acetate (Gradient 0–50%).
-
Why: The stationary phase is already basic. This eliminates the need for liquid modifiers, prevents hydrolysis of the phenol, and allows you to use safer solvents (Hex/EtOAc) instead of halogenated ones [3].
Module 2: Stability & Oxidation Control
Q: My compound is white when I load it, but the fractions turn brown/purple during elution. How do I stop this?
A: this compound is highly susceptible to oxidation, forming quinone imines and polymerized dyes upon exposure to air and light [4]. Silica gel acts as a surface catalyst, accelerating this oxidation.
Troubleshooting Protocol:
| Factor | Corrective Action |
| Solvent Oxygen | Degas all solvents by sparging with Nitrogen or Argon for 15 mins prior to the run. |
| Column Air | Do not run the column dry. Ensure the column is flushed with 2 CV (Column Volumes) of solvent before loading the sample to displace interstitial air. |
| Run Speed | Increase Flow Rate. Minimize residence time on the column. If using flash, aim for a linear velocity of ~15 cm/min. |
| Light | Wrap the glass column in aluminum foil to block UV/ambient light during the run. |
| Antioxidant | Add 0.1% Ascorbic Acid to the collection vessels before the run starts to quench oxidation immediately upon elution [4]. |
Module 3: Solubility & Loading Techniques
Q: The sample precipitates when I try to load it in Hexane/EtOAc. Can I load it in Methanol?
A: Direct liquid loading in strong solvent (Methanol) often causes "band broadening" because the sample travels faster than the eluent initially. For this compound, which has poor solubility in non-polar solvents, use Dry Loading .
Dry Loading Protocol:
-
Dissolve the crude this compound in a minimal amount of MeOH or Acetone.
-
Add Celite® 545 or Silica Gel (ratio 1:2 sample-to-sorbent).
-
Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.
-
Pack this powder on top of your pre-equilibrated column (or in a solid load cartridge).
-
Benefit: This eliminates solvent mismatch effects and improves resolution between the target and the 4-chloro isomer or starting nitro compounds.
Module 4: Separation Logic & Visualization
Q: How do I visualize the separation logic to choose the right column?
A: Refer to the decision tree below. It synthesizes the chemical properties of this compound with chromatographic best practices.
Figure 1: Decision matrix for stationary phase and solvent selection based on tailing severity and purity requirements.
Module 5: The "Silanol Trap" Mechanism
Q: Why exactly does the amine stick? Can you show me the chemistry?
A: Understanding the molecular interaction is key to troubleshooting. The diagram below illustrates the hydrogen bonding network that causes yield loss.
Figure 2: Mechanistic view of the amine-silanol interaction. Adding TEA (Green) competitively binds to Silanol (Red), freeing the Target Amine (Blue).
References
-
BenchChem. Application Notes and Protocols for the Purification of Synthesized 5-Amino-2-Chlorophenol by Column Chromatography. (Accessed 2026).
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023).[1][2]
-
Teledyne ISCO. RediSep Amine Functionalized Column Application Note. (2012).
-
BenchChem. Technical Support Center: Preventing Oxidation of Aminophenol Compounds. (Accessed 2026).
Sources
Technical Support Center: Purification of 2-Chloro-5-aminophenol
Subject: Troubleshooting Color Impurities in 2-Chloro-5-aminophenol (CAS: 6358-06-1) Ticket Priority: High (Quality/Purity Issue) Assigned Specialist: Senior Application Scientist[1]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your sample of This compound —typically a white to off-white crystalline solid—has developed a pink, brown, or black discoloration.[1]
This is a common stability issue inherent to the aminophenol pharmacophore. The coloration is not merely aesthetic; it indicates the presence of oxidation products (quinone imines) and potential polymerization precursors that can interfere with downstream coupling reactions (e.g., diazo coupling or amidation).
This guide provides a root-cause analysis and two validated protocols to restore reagent quality.
Module 1: Root Cause Analysis (The "Why")
The Chemistry of Discoloration
The "pink" or "brown" color is a visual indicator of oxidative degradation. Aminophenols are amphoteric and electron-rich, making them susceptible to auto-oxidation in the presence of air and light.[1]
-
Oxidation: The amino group (-NH₂) and hydroxyl group (-OH) facilitate the formation of quinone imines .[1] Even trace amounts (ppm level) of these species are intensely colored.
-
Metal Catalysis: Trace metal ions (Fe³⁺, Cu²⁺) from reactors or solvents can catalyze this oxidation, often leading to "rust" colored complexes.
-
Polymerization: If left untreated, quinone imines undergo Michael additions with unreacted aminophenol, forming dark, insoluble tars (dimers/trimers).
Mechanism Visualization
The following diagram illustrates the degradation pathway you are observing.
Caption: Figure 1. The reversible oxidation pathway of this compound.[1] Note that while the quinone imine (Pink) can be chemically reduced back to the product, polymeric tars (Black) must be physically removed.
Module 2: Troubleshooting Decision Matrix
Before selecting a protocol, assess the severity of the impurity profile.
| Observation | Diagnosis | Recommended Protocol |
| Slight Pink/Rose Tint | Early-stage surface oxidation.[1] | Protocol A: Reductive Recrystallization |
| Dark Brown/Rust Color | Heavy oxidation + Metal contamination.[1] | Protocol B: Acid-Base Swing + Chelation |
| Black Tar/Gummy Residue | Advanced polymerization.[1] | Protocol B (with extended Carbon treatment) |
| Yellow/Orange Tint | Residual Nitro- precursor (2-Chloro-5-nitrophenol).[1] | Protocol A (Solvent switch to Toluene/Ethyl Acetate) |
Module 3: Validated Purification Protocols
Protocol A: Reductive Recrystallization (The "Polishing" Method)
Best for: High-purity requirements (>99%) where the starting material is already solid but discolored.
Principle: Solubility of the impurity differs from the product. Sodium Dithionite (Na₂S₂O₄) is added to chemically reduce the pink quinone imines back to the colorless aminophenol during the dissolution step [1].
Reagents:
-
Ethanol (95%) or Water (degassed).[1]
Step-by-Step:
-
Dissolution: Suspend the crude this compound in the minimum amount of boiling solvent (Ethanol/Water mix is common).[1]
-
Reduction: Add 0.5 - 1.0% w/w Sodium Dithionite relative to the substrate weight.[1]
-
Observation: The pink color should fade almost instantly to pale yellow or colorless.
-
-
Filtration (Hot): If activated carbon was used, filter the hot solution through Celite to remove carbon and sulfates.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0–5°C.
-
Isolation: Filter the crystals. Wash with cold solvent containing a trace of dithionite (0.1%) to prevent surface oxidation during drying.
-
Drying: Vacuum dry at 40–50°C under nitrogen.
Protocol B: Acid-Base Swing with Carbon (The "Deep Clean" Method)
Best for: Heavily oxidized samples, "gummy" solids, or removing metal ions.
Principle: Aminophenols form water-soluble salts with mineral acids.[1] Non-basic impurities (tars, nitro compounds) remain insoluble or are adsorbed by carbon. The product is then selectively precipitated at its isoelectric point (pH ~7.2) [2].
Workflow Visualization:
Caption: Figure 2. Acid-Base purification workflow utilizing the amphoteric nature of aminophenols.
Detailed Procedure:
-
Acidification: Suspend crude material in water.[1] Slowly add 2M HCl until fully dissolved (pH < 2).
-
Note: If black tar remains undissolved, this is polymer. Filter it off before adding carbon.[1]
-
-
Treatment: Add Activated Carbon (5-10% w/w) and Sodium Dithionite (1% w/w). Stir for 30 minutes at 40-50°C.
-
Filtration: Filter through a pad of Celite. The filtrate should be clear and colorless (or very pale yellow).
-
Precipitation: Under vigorous stirring, slowly add 2M NaOH or Ammonia.
-
Wash: Filter the white precipitate.[1] Wash with water containing 0.1% sodium dithionite.[1]
Module 4: Frequently Asked Questions (FAQs)
Q: Why does the pink color return after drying? A: This is usually due to residual moisture and oxygen exposure.
-
Fix: Ensure the final wash contains a trace of reducing agent (dithionite). Dry under vacuum with a nitrogen bleed.[1] Store in amber glass under inert gas (Argon/Nitrogen).
Q: Can I use Sodium Sulfite instead of Dithionite?
A: Sodium Sulfite (
Q: My melting point is lower than the literature value (127°C vs 147°C?). A: Confusion often arises between isomers.
-
This compound (CAS 6358-06-1): MP is typically cited around 127–129°C [5].[1][8]
-
5-Chloro-2-aminophenol (CAS 28443-50-7): MP is typically 147–149°C [3].[1][9]
-
Action: Verify your specific isomer structure using NMR or HPLC.[1] The purification chemistry described here applies to both isomers.
Q: Is the Hydrochloride salt more stable? A: Yes. If your application permits, converting the free base to the Hydrochloride salt (by dissolving in HCl and evaporating/crystallizing) significantly improves shelf-life stability against oxidation.
References
-
Biotage. (2023).[1][10] How can I remove color from my reaction product? Retrieved from (Discusses removal of quinone impurities using carbon/silica).
-
Baron, A. et al. (1972).[1] Purification of p-aminophenol.[1] US Patent 3,703,598.[1] Washington, DC: U.S. Patent and Trademark Office. (Establishes the acid-dissolution and dithionite reduction protocol).
-
Bayer AG. (1985).[1] Process for the preparation of 5-chloro-2-aminophenol.[1][9] EP Patent 0137460A2.[1] European Patent Office.[1] (Details pH control and isolation of chloro-aminophenol isomers).
-
McKenna, C. E., et al. (1991).[1][3] A Method for Preparing Analytically Pure Sodium Dithionite.[1][3] Biochimica et Biophysica Acta, 1075(1), 109-117.[1][3] (Validates dithionite as a high-purity reducing agent for biochemical applications).
-
Fengchen Group. (2024).[1] this compound Product Specifications. Retrieved from .[1]
Sources
- 1. 2-Amino-5-chlorophenol | C6H6ClNO | CID 91591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A method for preparing analytically pure sodium dithionite. Dithionite quality and observed nitrogenase-specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 8. This compound BP EP USP CAS 6358-06-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. EP0137460A2 - Process for the preparation of 5-chloro-2-aminophenol - Google Patents [patents.google.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Preventing Oxidation of 2-Chloro-5-aminophenol
[1]
Executive Summary: The "Black Tar" Problem
The Core Issue: 2-Chloro-5-aminophenol is an electron-rich aromatic system.[1] The presence of both an electron-donating hydroxyl group (-OH) and an amino group (-NH2) makes the ring highly susceptible to oxidative dimerization and polymerization .[1]
While meta-aminophenols are generally more stable than their ortho or para counterparts, the specific substitution pattern (Cl at C2, NH2 at C5) creates a "push-pull" electronic environment.[1] Under basic conditions (pH > 8) or in the presence of transition metals (Fe, Cu), the phenolate ion forms rapidly. This species readily loses an electron to form a radical, which couples to form colored quinone imines and eventually insoluble black tars (poly-aminophenols).[1]
The Solution: You must implement a "Reductive Shield" throughout the workup. This involves maintaining a reducing environment (using Sodium Dithionite or Ascorbic Acid) and strictly controlling pH transitions to minimize the time the molecule spends as a free base/phenolate in the presence of oxygen.
The Oxidation Mechanism (Visualized)
Understanding why your product degrades is the first step to preventing it. The following diagram illustrates the oxidative cascade you are fighting against.
Figure 1: The oxidative degradation pathway of aminophenols. The "Reductive Shield" intercepts the radical intermediate before irreversible polymerization occurs.
Troubleshooting Guide (Q&A)
Scenario A: "My product turns purple/black immediately upon filtration."
Diagnosis: Surface Oxidation. The high surface area of the filter cake exposes the compound to atmospheric oxygen while it is still wet with solvent (which may contain dissolved oxygen).
Corrective Action:
-
The "Dithionite Wash": Do not wash with pure water. Prepare a 0.5% w/v Sodium Dithionite (Na2S2O4) solution in degassed water. Use this for all filter cake washes.
-
Inert Drying: Do not air dry on the funnel. Pull N2 or Argon through the funnel, or transfer immediately to a vacuum oven flushed with N2.
Scenario B: "I have a dark emulsion during extraction."
Diagnosis: Amphoteric "Zwitterion" Trap. Aminophenols are amphoteric. At neutral pH, they can exist as zwitterions (O- / NH3+), which act as surfactants, stabilizing emulsions.[1]
Corrective Action:
-
pH Adjustment: Move away from the isoelectric point. Adjust the aqueous layer to pH 5-6 (slightly acidic) before extraction.[1] This keeps the phenol protonated (neutral) while the amine is partially protonated, often breaking the emulsion.
-
Salting Out: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic molecule out of the water layer and into the organic solvent.
Scenario C: "The yield is low, and I see a lot of tar in the flask."
Diagnosis: Thermal Decomposition during Concentration. Heating the solution to remove solvent, especially if traces of base or metal ions are present, accelerates polymerization.
Corrective Action:
-
Acidic Stabilization: Before rotary evaporation, add a trace amount of Acetic Acid or Ascorbic Acid to the organic phase.
-
Cold Concentration: Set the water bath to < 40°C and use a higher vacuum. Never heat to dryness; leave a small amount of solvent and precipitate with a non-solvent (e.g., Hexanes) if possible.
The "Gold Standard" Workup Protocol
This protocol is designed to be a self-validating system . If the color changes at any step, you know exactly where the protection failed.
Reagents Needed:
-
Sodium Dithionite (Na2S2O4) [Technical Grade is sufficient][1]
-
L-Ascorbic Acid[1]
-
Degassed Solvents (Sparged with N2 for 15 mins)
-
pH Meter (Calibrated)
Step 1: The Quench (The Critical Moment)
-
Context: You have just finished the synthesis (e.g., nitro reduction). The reaction mixture is likely basic or neutral.
-
Action: Immediately add 1-2% (mole equiv) of Sodium Dithionite or Ascorbic Acid directly to the reaction mixture before any workup begins.
-
Validation: The solution should lighten in color (e.g., dark brown
light tan).
Step 2: pH Adjustment & Extraction[1][2][3]
-
Action: If the product is in water, adjust pH to 6.0 - 6.5 using dilute HCl or Acetic Acid.[1]
-
Why? At pH > 8, the phenolate dominates (oxidation risk). At pH < 2, the amine is protonated (stays in water). pH 6 is the "Sweet Spot" for extraction into organic solvents (Ethyl Acetate or Methyl-THF).[1]
-
-
Action: Extract with Ethyl Acetate .[4]
-
Crucial Additive: Add a pinch of Ascorbic Acid to the organic layer immediately after separation.
Step 3: Drying & Isolation[1][5]
-
Action: Dry the organic layer over Sodium Sulfate (Na2SO4) .
-
Avoid: Magnesium Sulfate (MgSO4) can sometimes be slightly Lewis-acidic/basic enough to catalyze surface oxidation on the solid.[1]
-
-
Filtration: Filter through a pad of Celite if "tar" particles are visible.
-
Concentration: Rotovap at < 40°C. Stop when the volume is reduced by 80%.
-
Precipitation: Add degassed Heptane or Hexane to induce crystallization. Filter the solid and wash with the 0.5% Dithionite solution mentioned in the Troubleshooting section.
Workup Decision Tree (Visualized)
Use this flow to determine the correct purification path based on your crude mixture's state.
Figure 2: Decision tree for processing crude this compound. Note the intervention step for dark mixtures.
Frequently Asked Questions (FAQs)
Q: Can I store the solid this compound on the shelf? A: Only for short periods. Even in solid form, surface oxidation occurs.[1]
-
Best Practice: Store under Argon/Nitrogen in an amber vial at -20°C .
-
Shelf Life: ~6 months if stored correctly. If it turns black, recrystallize immediately.[1]
Q: Why Sodium Dithionite and not Sodium Borohydride? A: Sodium Borohydride is a strong hydride reducing agent that might reduce other functional groups or react violently with acidic protons. Sodium Dithionite (Na2S2O4) is a sulfur-based scavenger that specifically targets oxidative radicals and quinones without reducing the aromatic ring or the chlorine substituent [1].
Q: Which solvent is best for recrystallization? A: A mixture of Ethanol/Water (with a pinch of dithionite in the water) or Toluene is standard. Toluene is excellent because it dissolves the tar (impurities) less well than the product at high temps, or vice versa depending on the specific polymer formed. However, Ethyl Acetate/Heptane is often preferred for milder handling [2].[1]
Data Summary: Stability Factors
| Parameter | High Risk (Avoid) | Low Risk (Recommended) |
| pH | > 8.0 (Alkaline) | 5.0 - 6.5 (Slightly Acidic) |
| Atmosphere | Air / Oxygen | Nitrogen / Argon |
| Temperature | > 50°C | < 40°C (Ice bath preferred) |
| Additives | None | Sodium Dithionite, Ascorbic Acid |
| Solvent | Ethers (Peroxides), Water (O2 rich) | Degassed EtOAc, Toluene |
References
-
BenchChem. (2025).[6] Technical Support Center: Preventing Oxidation of Aminophenol Compounds. Retrieved from [1]
-
ChemicalBook. (n.d.). This compound Synthesis and Properties. Retrieved from [1]
-
National Institutes of Health (NIH). (2022). Amended Safety Assessment of Aminophenols in Cosmetics. CIR Safety Reports. Retrieved from [1]
-
Oancea, D., & Puiu, M. (2003).[1][7] Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation.[1][7] Central European Journal of Chemistry.[7] Retrieved from
Sources
- 1. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 2. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. EP0137460A2 - Process for the preparation of 5-chloro-2-aminophenol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support: Optimizing Yield in 2-Chloro-5-aminophenol Reduction
Introduction: The "Yield Trap" in Halophenol Reduction
Synthesizing 2-Chloro-5-aminophenol from its nitro precursor (2-Chloro-5-nitrophenol ) presents a classic "chemoselectivity vs. stability" paradox. Low yields in this reaction are rarely due to a single factor; they typically stem from two competing failure modes:
-
Over-Reduction (Dehalogenation): Standard catalytic hydrogenation conditions often cleave the labile C-Cl bond, resulting in 3-aminophenol rather than the target chlorinated compound.
-
Oxidative Degradation: Aminophenols are electron-rich and prone to rapid auto-oxidation under basic conditions, forming "tarry" phenoxazinone dimers (e.g., 2-amino-3H-phenoxazin-3-one).
This guide deconstructs these failure modes and provides validated protocols to recover your yield.
Part 1: Diagnostic & Troubleshooting Guide
Issue 1: "My product mass is low, and NMR shows loss of the Chlorine signal."
Diagnosis: Hydrodechlorination (Hydrogenolysis). If you are using standard Palladium on Carbon (Pd/C) with Hydrogen gas, you are likely stripping the chlorine atom. The oxidative addition of Pd into the C-Cl bond is faster than nitro reduction under many standard conditions.
Corrective Actions:
-
Option A: Switch to Chemical Reduction (Recommended for <100g scale). Move away from catalytic hydrogenation entirely. The Béchamp reduction (Iron/Acid) or Iron/Ammonium Chloride is highly chemoselective and will not touch the aryl chloride.
-
Option B: Poison the Catalyst (Hydrogenation). If you must use hydrogenation, acidify the reaction media. The presence of strong acids (HCl, H₂SO₄) or specific inhibitors (thiophene) can suppress the hydrogenolysis of the C-Cl bond while allowing nitro reduction to proceed.
Issue 2: "The reaction mixture turned black/tarry, and extraction failed."
Diagnosis: Oxidative Dimerization (Phenoxazinone Formation). this compound is an aminophenol, a class of compounds known to oxidize into quinone imines and phenoxazinones upon exposure to air, especially at pH > 7.
Corrective Actions:
-
Strict pH Control: Never allow the workup pH to exceed 7.0. Oxidation rates for aminophenols increase exponentially in alkaline media.
-
Degassing: Sparge all solvents with Nitrogen/Argon before use.
-
Add Antioxidants: Add 0.5% Sodium Bisulfite (NaHSO₃) or Ascorbic Acid to the aqueous quench buffer to scavenge dissolved oxygen.
Issue 3: "I cannot extract the product from the aqueous layer."
Diagnosis: Isoelectric Trapping. Aminophenols are amphoteric (zwitterionic).
-
pH < 4: It exists as a soluble cation (Ammonium salt).
-
pH > 9: It exists as a soluble anion (Phenolate salt).
-
pH ~5.5–6.5: It is neutral and least soluble in water.
Corrective Action: Do not attempt to extract at extreme pH. Adjust the aqueous layer carefully to pH 6.0 ± 0.5 to maximize precipitation or extraction efficiency into organic solvents (Ethyl Acetate or THF).
Part 2: Validated Experimental Protocols
Protocol A: Chemoselective Iron/NH₄Cl Reduction (High Selectivity)
Best for preventing dehalogenation.
Reagents:
-
2-Chloro-5-nitrophenol (1.0 equiv)
-
Iron Powder (5.0 equiv, <325 mesh recommended)
-
Ammonium Chloride (5.2 equiv)
-
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails with heavy iron sludge), dissolve 2-Chloro-5-nitrophenol in Ethanol.
-
Activation: Add Water and Ammonium Chloride. Stir vigorously.
-
Addition: Add Iron powder in portions to control the exotherm.
-
Reflux: Heat to reflux (approx. 75-80°C) for 2–4 hours. Monitor by TLC (ensure complete consumption of nitro starting material).
-
Filtration (Critical): While hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.
-
Note: If you let it cool before filtering, the product may crystallize in the iron sludge, leading to massive yield loss.
-
-
Workup: Concentrate the filtrate to remove Ethanol. The product usually precipitates from the remaining water upon cooling. If not, adjust pH to 6.0 and extract with Ethyl Acetate.
Protocol B: Acid-Modified Catalytic Hydrogenation (Scalable)
Best for larger scales where iron waste is prohibitive.
Reagents:
-
Catalyst: 5% Pt/C (Platinum is generally less active toward dehalogenation than Palladium) or sulfided Pt/C.
-
Solvent: Methanol.[1]
-
Additive: 0.5 equiv H₂SO₄ or H₃PO₄.
Step-by-Step Workflow:
-
Dissolve substrate in Methanol.
-
Add the acid additive (this protonates the amine as it forms, protecting it, and inhibits metal insertion into the C-Cl bond).
-
Add catalyst (1-3 wt%).
-
Hydrogenate at 1–3 bar H₂ at ambient temperature. Do not heat, as heat promotes dehalogenation.
-
Filter catalyst, neutralize carefully to pH 6, and extract.
Part 3: Comparative Data & Visualization
Yield Comparison Table
| Method | Chemoselectivity (Cl retention) | Yield Potential | Main Risk Factor |
| Standard Pd/C + H₂ | Low (<40%) | Low | Massive Dechlorination |
| Fe / NH₄Cl (Bechamp) | High (>98%) | High (85-92%) | Product loss in Fe sludge |
| Pt/C + Acid | Moderate-High (90%) | Moderate (75-85%) | Over-hydrogenation if heated |
| Sulfide Reduction | High (>95%) | Moderate | Sulfur smell / Waste disposal |
Pathway Visualization: The Selectivity Fork
The following diagram illustrates the kinetic competition between the desired reduction and the parasitic dehalogenation pathway.
Caption: Figure 1. Reaction pathways showing the critical divergence between selective reduction (Green) and dehalogenation/oxidation failure modes (Red/Black).
Workup Logic: The Isoelectric Trap
This decision tree guides the isolation process to avoid solubility losses.
Caption: Figure 2. Isoelectric workup strategy. The target molecule is least soluble and most extractable at pH 6.0–6.5.
References
-
BenchChem. "An In-depth Technical Guide to the Synthesis of this compound from 2-Chloro-5-nitrophenol."[2] BenchChem Technical Library. Accessed January 2026.[1] Link
-
Beller, M., et al. "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." Chemical Reviews, American Chemical Society. Link
-
Spiegler, L. "Hydrogenation of halonitrobenzenes without dehalogenation." U.S. Patent 5,068,436, filed 1990, issued 1991. Link
-
Wikipedia. "Béchamp reduction." Wikipedia, The Free Encyclopedia. Link
-
Simões, F. R., et al. "Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one...". Chemosphere, 2020. (Highlighting the oxidative instability of aminophenols). Link
Sources
Managing thermolability of 2-Chloro-5-aminophenol at high temperatures
Topic: Managing Thermolability & Oxidative Sensitivity at High Temperatures
Introduction: The Thermal-Oxidative Nexus
Welcome to the technical support hub for 2-Chloro-5-aminophenol (CAS: 6358-06-1) .
If you are reading this, you have likely encountered the "black tar" phenomenon.[1] You heat the reaction to drive kinetics, but your light-gray powder turns into a dark, insoluble resin.
The Core Problem: CAP is not just thermolabile; it suffers from a Thermal-Oxidative Nexus .[1] The amino group (position 5) and the hydroxyl group (position 1) create a "push-pull" electronic system that makes the ring highly susceptible to oxidation, forming p-quinone imines. Heat acts as a catalyst for this oxidation, not just a mechanism for bond cleavage.
This guide moves beyond basic "store in the fridge" advice. It provides engineered workflows to handle CAP at elevated temperatures (80°C–140°C) by decoupling thermal energy from oxidative stress.[1]
Module 1: Critical Properties & Stability Thresholds
Before heating, you must understand the failure points.[1]
Physicochemical Baseline
| Property | Value / Limit | Implication for High-Temp Protocols |
| Melting Point | 156–160°C | Do not melt. Molten CAP oxidizes rapidly due to increased surface area and molecular mobility.[1] |
| Flash Degradation | >110°C (in air) | Above this temp, trace O₂ causes rapid darkening ( < 5 mins).[1] |
| pKa (Phenol) | ~8.55 | Basic conditions (> pH 9) accelerate oxidation 10x.[1] |
| Solubility | DMSO, MeOH, EtOH | Avoid chlorinated solvents at high temp (radical generation risk). |
The Degradation Mechanism
Understanding how it fails allows us to prevent it.[1] The pathway below illustrates why excluding oxygen is more critical than lowering temperature.
Figure 1: The oxidative degradation pathway of CAP.[1] Heat accelerates the initial electron transfer, but oxygen drives the irreversible formation of quinone imines.
Module 2: High-Temperature Reaction Protocol
Scenario: You must run a coupling reaction (e.g., Buchwald-Hartwig or Amide coupling) at 100°C+.
The "Reductive Shield" Strategy: Since we cannot remove heat (required for activation energy), we must remove the oxidant.[1] Standard nitrogen flushing is often insufficient at high temperatures due to solvent convection.
Step-by-Step Workflow
-
Solvent Degassing (The Sparge Step):
-
Do not rely on simple vacuum/backfill cycles.
-
Action: Sparge the reaction solvent with Argon (heavier than air) for 20 minutes before adding CAP.
-
Why: At 100°C, dissolved oxygen in the solvent becomes highly reactive.
-
-
The "Sacrificial Scavenger" Additive:
-
Add 1–5 mol% of Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid to the reaction mixture if the chemistry tolerates it.[1]
-
Mechanism: These agents react with dissolved oxygen faster than CAP does, creating a "reductive buffer" zone.
-
-
Temperature Ramping (The "Hot-Drop" Method):
-
Incorrect: Adding CAP at room temp and heating up slowly (exposes CAP to thermal stress during the ramp).
-
Correct: Heat the solvent/catalyst mixture to target temperature (e.g., 100°C) first. Then, add CAP as a solid or concentrated solution rapidly.
-
Benefit: Minimizes the "residence time" of the unreacted starting material under thermal stress.
-
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned black within 10 minutes at 80°C. Is the product lost?
Diagnosis: Rapid oxidation. Immediate Action:
-
Check TLC/HPLC. The "black" color comes from polymeric impurities that have high extinction coefficients. You might still have 90% intact starting material.
-
Rescue: Add a reducing agent (e.g., NaBH₄ or Na₂S₂O₄ solution) immediately.[1] This can sometimes revert the quinone imine intermediate back to the aminophenol before it polymerizes.[1]
-
Next Time: Ensure your system is strictly anaerobic.
Q2: Can I recrystallize CAP from boiling ethanol?
Risk Level: High. Analysis: Boiling ethanol (78°C) is safe only if acidified. Protocol:
-
Add a trace of HCl or Acetic Acid to the ethanol.
-
Why: Protonating the amine (forming the ammonium salt) deactivates the lone pair, significantly reducing electron density in the ring and preventing oxidation.
-
Note: Crystallizing as the Hydrochloride (HCl) salt is far more stable than the free base.
Q3: I see "ghost peaks" shifting in my HPLC analysis.
Cause: On-column degradation. Explanation: The silica in HPLC columns can be slightly acidic/active. If your run time is long and the column is heated (>40°C), CAP degrades during analysis. Fix:
-
Keep column temperature at 25°C .
-
Add 0.1% Ascorbic Acid to the aqueous mobile phase.
-
Analyze immediately after preparation.
Module 4: Decision Matrix for Processing
Use this logic flow to determine the safe operating window for your specific experiment.
Figure 2: Operational decision matrix for heating this compound.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80676, 5-Amino-2-chlorophenol. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: 5-amino-2-chlorophenol.[1] Retrieved from [Link][1]
Sources
Overcoming solubility issues of 2-Chloro-5-aminophenol in organic solvents
Introduction: The "Brick Dust" Paradox
Welcome to the technical support hub for 2-Chloro-5-aminophenol (CAP) . If you are here, you have likely encountered the "brick dust" phenomenon: a compound that appears stable as a solid but becomes a nightmare of oiling out, oxidation, or stubborn insolubility during processing.
CAP (CAS 6358-06-1) presents a unique challenge due to its ortho-chloro substitution relative to the phenol, and the meta-positioning of the amine. This creates a rigid crystal lattice stabilized by intermolecular hydrogen bonding, while the chlorine atom adds lipophilicity that confuses standard solvent selection logic.
This guide moves beyond generic advice. We treat solubility not just as a physical property, but as a manipulatable variable dependent on pH, ionic strength, and oxidative protection.
Module 1: The Solubility Matrix
The Solvation Hierarchy
Do not rely on "like dissolves like" alone. For CAP, you must disrupt the crystal lattice energy.
| Solvent Class | Solvents | Solubility Rating | Technical Notes |
| Dipolar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Primary Choice for Reactions. Breaks intermolecular H-bonds effectively. Warning: High boiling points make removal difficult; requires aqueous workup. |
| Polar Protic | Methanol, Ethanol | Good (20-50 mg/mL) | Choice for Recrystallization. Solubility increases significantly with heat. Warning: Protracted heating can promote oxidation if not degassed. |
| Ethers | THF, Dioxane | Moderate | Good for reactions requiring non-nucleophilic solvents. |
| Chlorinated | DCM, Chloroform | Low/Moderate | Soluble enough for extraction, but poor for dissolving bulk solids. |
| Hydrocarbons | Hexane, Toluene | Poor (<1 mg/mL) | Use as Anti-solvents. Adding these to a reaction mixture will force CAP to precipitate. |
| Water | Water | pH Dependent | Insoluble at neutral pH (~4 g/L). Soluble as a salt (pH < 2 or pH > 10). |
Decision Logic: Solvent Selection Workflow
Use this decision tree to select the correct solvent system based on your experimental stage.
Figure 1: Decision matrix for solvent selection based on experimental phase.
Module 2: Troubleshooting Protocols
Scenario A: "The Oiling Out" (Purification Failure)
Issue: During recrystallization from hot ethanol/water, the compound separates as a brown oil instead of white crystals. Cause: The melting point of CAP (~129°C) is depressed by impurities. If the temperature of the solvent mixture is above the depressed melting point when saturation is reached, the compound separates as a liquid (oil).
Corrective Protocol: The "Seeding & Cooling" Loop
-
Dissolution: Dissolve crude CAP in minimum boiling Ethanol (degassed).
-
Anti-solvent: Add warm water dropwise until slight turbidity persists.
-
The Critical Step: Remove from heat immediately. Do not let it cool to RT yet.
-
Seeding: While the solution is still warm (~50°C), add a seed crystal of pure CAP. If no seed is available, scratch the inner glass surface with a glass rod.
-
Slow Ramp: Allow to cool to Room Temperature (RT) over 2 hours. Rapid cooling causes oiling.
-
Refrigeration: Once at RT, move to 4°C.
Scenario B: "The Black Tar" (Oxidation)
Issue: Solution turns dark brown or black within minutes. Cause: Aminophenols are easily oxidized to quinone imines, especially in basic solutions or in the presence of trace metals.
Corrective Protocol: The "Reductive Shield"
-
Additive: Add 0.5 - 1.0% (w/w) Sodium Dithionite (
) or Sodium Bisulfite to your aqueous or alcoholic solvents [1]. -
Inert Atmosphere: All heating steps must be performed under Nitrogen or Argon.
-
Acidic Workup: Keep the environment slightly acidic (pH 4-5) as long as possible. Oxidation is faster at high pH (phenolate form).
Scenario C: "The Stubborn Solid" (Reaction Medium)
Issue: CAP acts as "brick dust" and won't dissolve in the reaction solvent (e.g., Toluene or DCM), leading to low yields.
Corrective Protocol: Phase Transfer or Co-Solvent
-
Option 1 (Homogeneous): Switch to a 10:1 mixture of Toluene:DMSO . The small amount of DMSO disrupts the lattice, solubilizing the CAP, while Toluene remains the bulk carrier.
-
Option 2 (Heterogeneous): If you must use a non-polar solvent, add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB). This helps shuttle the deprotonated phenolate into the organic phase if a base is present.
Module 3: Advanced FAQs
Q1: Can I just turn it into a salt to dissolve it? A: Yes, and this is often the best purification method.
-
To dissolve in water: Treat with 1.1 eq of HCl (forms the hydrochloride salt at the amine) or 1.1 eq of NaOH (forms the phenolate).
-
Warning: The sodium salt (phenolate) is extremely sensitive to oxidation. The HCl salt is stable.
-
Recommendation: For storage or transport, convert CAP to This compound Hydrochloride . It is water-soluble and air-stable. You can regenerate the free base by neutralizing to pH 6-7 [2].
Q2: Why does my yield drop during aqueous extraction? A: You are likely hitting the Isoelectric Point (pI) or forming a zwitterion.
-
CAP has a pKa (phenol) ~8.5 and pKa (conjugate acid of amine) ~3-4.
-
If you extract at pH 1-2, it stays in water (cation).
-
If you extract at pH >9, it stays in water (anion).
-
Target pH: Adjust the aqueous phase to pH 6.5 - 7.0 before extracting with Ethyl Acetate. This ensures the molecule is neutral and lipophilic [3].
Q3: Is the "Pink Hue" in my white powder a problem? A: A slight pink/gray hue is normal for commercial grades (98%). It indicates trace oxidation (quinone formation).
-
Impact: For standard synthesis, this is usually negligible.
-
Removal: Wash the solid with cold Toluene or perform a charcoal filtration (using activated carbon) in hot ethanol before recrystallization.
References
-
Fengchen Group. (2023).[1] this compound Properties and Stability Data. Retrieved from
-
PubChem. (2023). Compound Summary: 5-Amino-2-chlorophenol (CAS 6358-06-1).[1][2][3][4][5][6][7] National Library of Medicine. Retrieved from
-
Fisher Scientific. (2021). Safety Data Sheet: this compound. Retrieved from
Sources
- 1. This compound BP EP USP CAS 6358-06-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. This compound | 6358-06-1 [chemicalbook.com]
- 4. This compound CAS#: 6358-06-1 [m.chemicalbook.com]
- 5. This compound | High-Purity Reagent | RUO [benchchem.com]
- 6. CAS 6358-06-1: 5-Amino-2-chlorophenol | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
Formation of regioisomers in 2-Chloro-5-aminophenol synthesis
The following guide serves as a specialized Technical Support Center for researchers synthesizing 2-Chloro-5-aminophenol (CAS: 6358-06-1) . It addresses the critical challenge of regioselectivity during the precursor synthesis and the subsequent reduction steps.
Status: Operational | Role: Senior Application Scientist | Ticket Focus: Regioisomer Control & Purification
Core Technical Briefing
The synthesis of this compound is deceptively simple in theory but notoriously difficult in practice due to regio-isomerism . The most robust pathway involves the reduction of 2-chloro-5-nitrophenol . However, the formation of this nitro-precursor via the chlorination of 3-nitrophenol often yields a competitive mixture of isomers.
The "Fatal" Impurity: The primary contaminant is 4-chloro-3-aminophenol . This arises because the hydroxyl group of the starting material (3-nitrophenol) directs electrophilic chlorination strongly to the para position (C4), competing with the desired ortho position (C6, which becomes C2 in the final numbering).
Troubleshooting & FAQs
Direct answers to the most common issues reported by our user base.
Category A: Regioselectivity & Precursor Synthesis
Q: I am chlorinating 3-nitrophenol, but my HPLC shows a 60:40 split favoring the wrong isomer. How do I shift this? A: This is the "Para-Dominance" effect. The hydroxyl group directs para (to C4) more strongly than ortho (to C2/C6) due to steric hindrance at C2 and electronic favoring at C4.
-
Corrective Action: Switch to a blocked or indirect synthesis if direct chlorination yields are unacceptable.
-
Protocol Adjustment: Lower the reaction temperature to 0–5°C. Kinetic control often slightly favors the ortho (C6) product compared to thermodynamic conditions.
-
Alternative Route: Consider the Hydrolysis of 2,5-Dichloronitrobenzene . While difficult, nucleophilic aromatic substitution on 2,5-dichloronitrobenzene can yield 2-chloro-5-nitrophenol if conditions are tuned to favor the meta-attack (rare) or if using specific activating ligands. Note: The standard hydrolysis usually attacks the ortho-chlorine, yielding 4-chloro-2-nitrophenol, so this route requires careful catalyst selection.
-
Q: Can I separate the nitrophenol isomers before reduction? A: Yes, and you absolutely should. Separating the aminophenols (final product) is significantly harder due to their polarity and oxidation sensitivity.
-
Method: 2-chloro-5-nitrophenol and 4-chloro-3-nitrophenol have distinct pKa values and volatilities.
-
Protocol: Steam distillation is often effective; the ortho-chloro isomers (relative to OH) often have different hydrogen bonding patterns than para-chloro isomers. Alternatively, use flash chromatography (Hexane/EtOAc 9:1) on the nitro-stage.[1][2][3][4][5]
Category B: Reduction & Workup
Q: My reduction with Fe/NH4Cl is stalling at 80% conversion. A: This usually indicates "Iron Passivation." The iron surface has oxidized, preventing electron transfer.
-
The Fix:
-
Pre-activation: Wash your iron powder with dilute HCl (5%) then rinse with water and ethanol immediately before use.
-
Mechanical Agitation: Magnetic stirring is often insufficient for heavy iron slurries. Use an overhead mechanical stirrer to ensure the iron does not settle.
-
Electrolyte: Ensure sufficient NH4Cl (5-6 equivalents). It acts as the electrolyte to facilitate the redox couple.
-
Q: The final product turns brown/black upon drying. Is it decomposing? A: Yes, aminophenols are highly prone to air-oxidation (forming quinone imines).
-
Prevention:
-
Perform the final filtration and drying under an inert atmosphere (Nitrogen/Argon).
-
Add a trace amount of sodium dithionite (reducing agent) to the recrystallization solvent to scavenge oxygen.
-
Store the solid in amber vials under argon at -20°C.
-
Validated Experimental Protocols
Protocol A: Reduction of 2-Chloro-5-nitrophenol
Reference Standard: BenchChem [1], ChemicalBook [2]
Reagents:
-
2-Chloro-5-nitrophenol (1.0 eq)[6]
-
Iron Powder (5.0 eq, pre-activated)
-
Ammonium Chloride (5.2 eq)
-
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve 20.0g of 2-chloro-5-nitrophenol in 150 mL Ethanol and 150 mL Water.
-
Addition: Add 32.1g Ammonium Chloride. Stir until mostly dissolved.
-
Reduction: Add 32.2g Iron Powder. Caution: Exotherm possible.
-
Reflux: Heat to reflux (approx. 78-80°C) for 2 hours. Monitor via TLC (Hex:EtOAc 7:3). The yellow nitro spot should disappear; a fluorescent amine spot will appear.
-
Filtration: Filter hot through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: The residue is often a solid.[5] Recrystallize from water or purify via flash column (Hexane/Ethyl Acetate 9:1) if high purity (>98%) is required.
-
Yield: Expect 90-96% (approx. 15.8g).[5]
Protocol B: Data Summary of Isomer Properties
| Property | Target: this compound | Common Impurity: 4-Chloro-3-aminophenol |
| Origin | Chlorination of 3-nitrophenol at C6 (Ortho to OH) | Chlorination of 3-nitrophenol at C4 (Para to OH) |
| Precursor | 2-Chloro-5-nitrophenol | 4-Chloro-3-nitrophenol |
| Polarity (TLC) | Slightly less polar (Intramolecular H-bond) | More polar |
| 1H NMR Signatures | Doublet at C3 (Ortho to Cl, Meta to NH2) | Distinct splitting pattern due to Para-Cl |
Visualizing the Pathway & Logic
Diagram 1: The Regioisomer Fork
This diagram illustrates where the "Fatal Impurity" enters the workflow.
Caption: The critical divergence occurs during the chlorination of 3-nitrophenol. Failure to separate isomers before reduction leads to co-eluting aminophenol impurities.
Diagram 2: Troubleshooting Decision Tree
Follow this logic when purity specifications are not met.
Caption: Logical workflow for diagnosing purity failures. Prioritize precursor purification over final product cleanup.
References
-
National Institutes of Health (NIH). (2005). Chemoselective Nitro Group Reduction... of 2-Chloro-5-nitrophenol. PubMed Central. Retrieved from [Link]
-
Scientific Update. (2017). Regioselective Chlorination of Phenols. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 4. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis routes of this compound [benchchem.com]
Technical Support Center: Hydrogenation of 2-Chloro-5-Nitrophenol
Introduction
Welcome to the Technical Support Center. This guide addresses the critical challenges in the catalytic hydrogenation of 2-chloro-5-nitrophenol (CNP) to 2-chloro-5-aminophenol (CAP) .
In this reaction, "poisoning" is a double-edged sword.[1] You face two distinct adversaries:
-
Unwanted Poisoning: Deactivation of the catalyst by reaction byproducts (HCl) or feed impurities, leading to stalled reactions or fouling.
-
Lack of Selective Inhibition: If the catalyst is too active, it cleaves the C-Cl bond (hydrodechlorination), producing 3-aminophenol and HCl.
This guide provides the diagnostic logic and protocols to balance activity and selectivity, ensuring the survival of your catalyst and the purity of your product.
Module 1: Diagnostic Decision Tree
Symptom: Your reaction performance has degraded. Use this logic flow to identify the root cause before attempting a fix.
Figure 1: Diagnostic logic for distinguishing between hyperactivity (dechlorination) and catalyst death (poisoning/fouling).[1]
Module 2: Technical Deep Dive - Mechanisms of Failure
The "Self-Poisoning" Cycle (Hydrodechlorination)
The most common failure mode in CNP hydrogenation is the cleavage of the Chlorine atom. This creates a destructive feedback loop:
-
Step 1: Hyperactive catalyst attacks C-Cl bond.[1]
-
Step 2: HCl is released into the reaction medium.
-
Step 3: HCl attacks the catalyst support (especially Al2O3) and leaches the active metal, or strongly adsorbs to active sites, permanently deactivating them [1].
Intermediate Fouling (The "Tar" Effect)
Nitro reduction proceeds via Nitroso (R-NO) and Hydroxylamine (R-NHOH) intermediates.[1]
-
The Danger Zone: If the reaction temperature is too low or H2 mass transfer is poor, R-NHOH accumulates.
-
The Poison: R-NHOH condenses with R-NO to form Azoxy and Azo dimers.[1] These are large, sticky molecules that physically block catalyst pores (coking), causing irreversible deactivation [2].[1]
Feed Impurities
-
Sulfur: Even ppb levels of sulfur in the CNP feed will permanently bind to Pt/Pd sites.
-
CO: Often present in low-grade Hydrogen gas; acts as a reversible poison.[1]
Module 3: Critical Data & Inhibitor Strategy
To prevent dechlorination, you must "selectively poison" the catalyst's ability to attack the C-Cl bond without stopping the N-O reduction.
Table 1: Inhibitor & Catalyst Selection Matrix
| Strategy | Agent/Catalyst | Mechanism | Recommended For |
| Reaction Modifier | Morpholine (0.5 - 1.0 eq) | Neutralizes HCl; adsorbs on catalyst to sterically hinder C-Cl attack.[1] | Standard Pt/C or Pd/C runs.[1] |
| Acid Scavenger | MgO or Na2CO3 | Neutralizes HCl immediately, preventing support attack.[1] | Reactions sensitive to pH drops.[1] |
| Catalyst Doping | Pt-Fe/C or Pt-V/C | Fe/V alters the electronic density of Pt, reducing affinity for Cl [3]. | High-volume manufacturing (avoids additives).[1] |
| Sulfided Catalyst | Sulfided Pt/C | Sulfur creates a permanent "poisoned" layer that blocks high-energy sites responsible for dechlorination.[1] | Strict purity requirements (<0.1% dechlor).[1] |
Module 4: Experimental Protocols
Protocol A: The "Safe-Start" Hydrogenation (Minimizing Fouling)
Use this protocol to prevent the accumulation of hydroxylamine intermediates that lead to catalyst fouling.
-
Catalyst Loading: Charge 1% Pt/C (dry basis) relative to substrate mass.[1]
-
Note: If using dry catalyst, wet with water before adding solvent to prevent ignition.[1]
-
-
Inhibitor Addition: Add Morpholine (0.5 molar equivalents relative to CNP).[1]
-
Reason: Morpholine acts as a base to neutralize any HCl and modifies the catalyst surface [4].
-
-
Solvent Choice: Methanol or Ethanol.[1]
-
Warning: Avoid non-polar solvents; they encourage agglomeration of intermediates.[1]
-
-
Pre-Reduction (Optional but Recommended): Pressurize reactor with H2 (5 bar) and stir for 15 mins without substrate if using a slurry feed, or activate catalyst first.
-
Reaction Conditions:
-
Agitation: Set to >1000 RPM.
Protocol B: Catalyst Activity Recovery (Washing)
If activity drops, determine if the poisoning is reversible.
-
Filter the catalyst cake under inert gas (N2/Ar). Do not let it dry out (pyrophoric hazard).[1]
-
Solvent Wash: Wash with warm Methanol (50°C) to remove adsorbed organic dimers (azo species).[1]
-
Acid Wash (Diagnostic): Wash a small sample with dilute acetic acid.[1]
-
Result: If activity returns, the poison was basic (amine/morpholine blockage).[1]
-
-
Alkaline Wash (Diagnostic): Wash with dilute NaOH.[1]
-
Result: If activity returns, the poison was likely HCl or halide accumulation.
-
Module 5: Reaction Pathway Visualization
Understanding the pathway is key to stopping the side reactions.
Figure 2: Reaction pathway showing the critical branch points for poisoning (HCl) and fouling (Azo dimers).[1]
FAQs: Troubleshooting
Q: My reaction starts fast but stops at 60% conversion. Adding more H2 doesn't help. A: This is classic Pore Fouling . You likely ran at too low a temperature or pressure initially, causing Hydroxylamine intermediates to accumulate and condense into Azo tars inside the catalyst pores.
-
Fix: Increase initial Temperature (to >50°C) and Agitation speed to push the reaction through the intermediate stage quickly.
Q: I see a sudden spike in reactor pressure and temperature. A: This is a Dechlorination Exotherm .[1] Cleaving the C-Cl bond releases significant heat.[1]
-
Fix: Your catalyst is too active.[1] Add Morpholine or switch to a Sulfided Pt/C catalyst immediately.[1]
Q: Can I use Raney Nickel instead of Pt/C? A: Yes, but Raney Ni is less selective for this specific molecule and requires lower temperatures. It is also more susceptible to leaching by the HCl byproduct if not heavily buffered with MgO.
References
-
Coq, B., et al. "Conversion of Chloronitobenzene over Platinum Catalysts: Effect of the Support and Metal Particle Size." Applied Catalysis A: General, vol. 101, no.[1] 1, 1993.[1] Link
-
Figueras, F., & Coq, B. "Hydrogenation of Chloronitrobenzenes: A Review."[1] Journal of Molecular Catalysis A: Chemical, vol. 173, 2001.[1] Link
-
Lange de Oliveira, A., et al. "Selective Hydrogenation of Chloronitrobenzenes over Fe-modified Pt/C Catalysts."[1] Journal of Catalysis, vol. 224, 2004.[1] Link[1]
-
Rylander, P. Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979.[1] (Standard industrial reference for morpholine usage).
Sources
Technical Support Center: Monitoring 2-Chloro-5-aminophenol Synthesis
Subject: Technical Guide for TLC Monitoring of Nitro-Reduction (2-Chloro-5-nitrophenol
Introduction: The Chemistry of the Shift
Welcome to the technical support hub for the synthesis of This compound . This guide specifically addresses the monitoring of the reduction of 2-chloro-5-nitrophenol (Starting Material, SM) to the target This compound (Product, P).
The Core Challenge:
You are monitoring the transformation of a nitro group (
-
Polarity Shift: The nitro group is moderately polar, but the resulting amine is significantly more polar and capable of hydrogen bonding.
-
Amphoteric Nature: The product contains both an acidic phenol and a basic amine. This duality makes it prone to "tailing" on acidic silica gel plates due to acid-base interactions.
-
Oxidation Sensitivity: Unlike the stable nitro precursor, the aminophenol product is susceptible to rapid oxidation (browning) upon exposure to air, which can complicate TLC interpretation.
Module 1: Visualization & Staining (The "Detector")
User Query: "I can see spots under UV, but how do I confirm the amine is forming?"
Technical Insight: UV is non-specific. To validate the chemical transformation, you must use chemoselective stains that target the newly formed functional groups.
Visualization Matrix
| Visualization Method | Target Functional Group | Expected Result (SM: Nitro) | Expected Result (Product: Amine) | Mechanism |
| UV (254 nm) | Aromatic Ring | Dark Spot (Strong Absorbance) | Dark Spot (Moderate Absorbance) | Fluorescence quenching of the F |
| Ninhydrin Stain | Primary Amines ( | No Reaction (Colorless) | Red/Purple Spot | Reacts with free amines to form Ruhemann’s purple. |
| Ferric Chloride (FeCl | Phenols ( | Faint/Transient Color | Distinct Violet/Blue | Forms a colored coordination complex with the phenol. |
| Iodine Chamber | General Organics | Yellow/Brown | Yellow/Brown (Darker) | Reversible adsorption of Iodine vapor. |
Protocol: The "Double-Check" Method
-
Non-Destructive: View the plate under UV (254 nm) and circle all spots with a pencil.
-
Destructive (Confirmation): Dip the plate in Ninhydrin solution . Heat with a heat gun until the background is pink.
-
Success Criteria: The lower Rf spot (Product) turns distinct red/purple. The higher Rf spot (SM) remains colorless.
-
Module 2: Method Development (The "Setup")
User Query: "My product spot is streaking/tailing badly. How do I fix this?"
Technical Insight: The amine group in this compound interacts strongly with the acidic silanol groups (
Recommended Mobile Phase Systems
| System | Composition (v/v) | Purpose | Notes |
| Standard Screen | Hexane : Ethyl Acetate (3:1) | Initial polarity check | Product likely stays at baseline ( |
| Production Run | Hexane : Ethyl Acetate (1:1) | Good separation | SM moves to top; Product moves to mid-plate ( |
| Anti-Tailing (Critical) | + 1% Triethylamine (TEA) | Suppresses Silanol activity | Mandatory for sharp amine spots. Pre-saturate the chamber. |
Step-by-Step Protocol
-
Prepare Solvent: Mix 50 mL Hexane, 50 mL EtOAc, and 1 mL Triethylamine.
-
Chamber Saturation: Pour solvent into the jar. Place a filter paper inside to wick solvent up the walls. Wait 5 minutes for equilibrium.
-
Sample Prep: Dissolve a micro-spatula tip of the reaction mixture in Methanol (MeOH).
-
Why MeOH? The product is polar; it may not dissolve well in the reaction solvent (e.g., water/ethanol mixes) or the TLC mobile phase.
-
-
Spotting: Apply three spots:
-
Lane 1: Pure Starting Material (Reference).
-
Lane 2: Co-spot (SM + Reaction Mix).
-
Lane 3: Reaction Mixture.
-
Module 3: Troubleshooting & FAQs
Q1: A new spot appeared at the baseline that turns brown immediately. Is this a byproduct?
-
Diagnosis: This is likely oxidized product . Aminophenols are air-sensitive.
-
Solution:
-
Minimize the time the TLC plate is dry and exposed to air before developing.
-
If the spot is dark brown before staining, your reaction mixture might be oxidizing. Ensure your reaction is under inert gas (Nitrogen/Argon).
-
Q2: The product spot is "dumbbell" shaped or split into two.
-
Diagnosis: The plate is overloaded, or the solvent front is uneven.
-
Solution: Dilute your sample in MeOH (1:10 dilution). A concentrated amine solution can locally saturate the silica's buffering capacity, leading to distorted migration.
Q3: I see the SM disappear, but no distinct product spot appears (just a streak).
-
Diagnosis: Formation of the Hydrochloride Salt . If you used Fe/NH
Cl or HCl in workup, the amine is protonated ( NH ). Salts do not migrate on silica. -
Solution: "Free base" your TLC sample. Add 1 drop of dilute NaOH or NH
OH to your mini-sample vial before spotting the plate. This converts the salt back to the free amine, allowing it to migrate.
Module 4: Decision Logic & Workflow
The following diagram illustrates the decision-making process for monitoring the reaction endpoint.
Caption: Workflow for monitoring the reduction of 2-chloro-5-nitrophenol. Note the critical confirmation step using Ninhydrin to verify amine formation.
References
-
BenchChem Technical Support. (2025).[1][2] An In-depth Technical Guide to the Synthesis of this compound from 2-Chloro-5-nitrophenol. Retrieved from
-
University of Rochester, Dept. of Chemistry. (n.d.). Magic Formulas: TLC Stains (Ninhydrin & FeCl3 Protocols). Retrieved from
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions and Monitoring. Retrieved from
-
Reich, H. J. (2017). TLC Stains and Visualization. University of Wisconsin-Madison. Retrieved from
Sources
Validation & Comparative
Technical Guide: Mass Spectrometry Profiling of 2-Chloro-5-aminophenol
Executive Summary
2-Chloro-5-aminophenol (CAS: 6358-06-1) serves as a critical intermediate in the synthesis of benzoxazole dyes and pharmaceutical agents.[1][2][3] Its dual functionality—possessing both a basic amine and an acidic phenol group—presents unique challenges in mass spectrometry.[2]
This guide objectively compares LC-ESI-MS/MS (Direct Injection) and GC-MS (Derivatization) workflows.[2] While LC-MS/MS offers superior throughput for biological matrices (e.g., metabolic stability assays), GC-MS remains the orthogonal "gold standard" for structural confirmation due to the definitive fragmentation of silylated derivatives.
Part 1: Chemical Context & MS Properties[4][5]
Before selecting a method, the analyst must understand the physicochemical behavior of the analyte inside the ion source.
-
Monoisotopic Mass: ~143.01 Da (
Cl) -
Isotopic Signature: The presence of a chlorine atom confers a distinct 3:1 intensity ratio between the
and peaks. This is a built-in validation checkpoint for all MS data.[2]
Ionization State Logic
-
Electrospray Ionization (ESI+): Preferred.[2] The amino group (-NH
) is easily protonated ( ) in acidic mobile phases (0.1% Formic Acid).[2] -
Electrospray Ionization (ESI-): Viable but less sensitive.[2] The phenolic proton can be abstracted (
) in basic buffers (Ammonium Acetate), but this often suppresses the signal compared to positive mode.
Part 2: Comparative Analysis (LC-MS/MS vs. GC-MS)
| Feature | LC-ESI-MS/MS (Direct Analysis) | GC-MS (Derivatization) |
| Primary Mechanism | Soft ionization (Protonation) | Electron Impact (Hard Ionization) |
| Sample Prep | Minimal (Protein Precipitation/SPE) | Complex (Silylation required) |
| Sensitivity | High (pg/mL range) | Moderate (ng/mL range) |
| Selectivity | Relies on MRM transitions | Relies on chromatographic resolution & EI spectral libraries |
| Isomer Separation | Critical Challenge (Requires Biphenyl/PFP phases) | Excellent (Thermal/Chemical differences) |
| Throughput | High (< 5 min/sample) | Low (> 20 min/sample inc.[2] prep) |
Scientist's Verdict: Use LC-MS/MS for quantitative routine analysis in biological fluids.[2] Use GC-MS for impurity profiling or when reference standards are unavailable and library matching (NIST) is required.[2]
Part 3: Experimental Protocols
Protocol A: High-Sensitivity LC-MS/MS (Targeted Quantitation)
Objective: Quantify this compound in plasma or reaction media.[2]
1. Chromatographic Separation Standard C18 columns often fail to separate this compound from its structural isomer, 4-chloro-2-aminophenol.[2]
-
Stationary Phase: Biphenyl Core-Shell Column (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). The
interactions provide superior selectivity for halogenated aromatics.[2] -
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[2]
-
Gradient: 5% B hold (0-1 min)
95% B (1-6 min).
2. Mass Spectrometry Parameters (ESI+)
-
Precursor Ion:
144.0 ( Cl isotope)[2] -
Quantifier Transition:
144.0 127.0 (Loss of NH ) -
Qualifier Transition:
144.0 108.0 (Loss of HCl) -
Dwell Time: 50 ms
-
Source Temp: 450°C (High heat required to desolvate polar aromatics)
Protocol B: GC-MS Structural Confirmation (Derivatization)
Objective: Confirm identity and purity using BSTFA derivatization.
1. Sample Preparation (Silylation)
The polar -OH and -NH
-
Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[2]
-
Step 1: Dry extract under N
gas. -
Step 2: Add 50 µL anhydrous Pyridine + 50 µL BSTFA.
-
Step 3: Incubate at 70°C for 30 minutes . Note: Amines require higher energy than phenols to derivatize completely.
2. GC-MS Acquisition
-
Column: DB-5MS (30m x 0.25mm, 0.25µm film).[2]
-
Inlet: Splitless, 260°C.
-
Carrier Gas: Helium, 1.0 mL/min constant flow.[2]
-
Temp Program: 80°C (1 min)
20°C/min 280°C. -
Detection: EI Source (70 eV), Full Scan (50-500 amu).[2]
-
Expected Analyte: Di-TMS derivative (MW ~287).[2] Look for
272 (M - CH ) base peak.[2]
Part 4: The Isomer Challenge (Critical Control Point)
A major pitfall in analyzing this compound is the presence of 4-chloro-2-aminophenol .[2] Both have identical molecular weights (143.[2]57) and very similar fragmentation patterns.[2]
Differentiation Strategy:
-
Chromatographic Resolution: On a Biphenyl column, the 2-chloro-5-amino isomer typically elutes earlier than the 4-chloro-2-amino isomer due to steric hindrance around the phenol group reducing retention strength.[2]
-
Transition Ratio: Monitor the ratio of the [M-NH
] to [M-HCl] fragments. The position of the chlorine relative to the amine affects the energy required for HCl elimination.
Part 5: Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate MS workflow.
Caption: Decision matrix for selecting LC-ESI-MS/MS vs. GC-EI-MS based on analytical requirements.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80676, 5-Amino-2-chlorophenol.[2] Retrieved from [Link][1][2]
-
Berendsen, B., et al. (2011). Discriminating chloramphenicol isomers by LC-MS/MS.[2] (Demonstrates the necessity of specific column chemistry for chloro-isomer separation). Retrieved from [Link]
Sources
- 1. This compound [synhet.com]
- 2. 5-Amino-2-chlorophenol | C6H6ClNO | CID 80676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | High-Purity Reagent | RUO [benchchem.com]
- 4. 6358-06-1 | 2-クロロ-5-アミノフェノール | this compound - アラケム株式会社 [alachem.co.jp]
- 5. cir-safety.org [cir-safety.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Comparative Guide: Selective Reduction of 2-Chloro-5-Nitrophenol
Target Product: 2-Chloro-5-aminophenol (2-Amino-5-chlorophenol) CAS: 6358-06-1 (Product) | CAS: 611-07-4 (Substrate)
Executive Summary
The reduction of 2-chloro-5-nitrophenol presents a classic chemoselectivity challenge in organic synthesis: reducing the nitro group (
While standard catalytic hydrogenation (Pd/C +
The Verdict:
-
For Industrial Scale: Hydrogenation using Sulfided Platinum on Carbon (Pt(S)/C) is the superior choice due to minimal waste and high atom economy.
-
For Laboratory Scale: Iron/Acetic Acid (Béchamp Reduction) remains the most robust, fail-safe method, albeit with poor atom economy.
-
For Sensitive Substrates: Sodium Dithionite offers a mild, non-catalytic alternative under aqueous conditions.
The Chemoselectivity Challenge
The reduction of chloronitrophenols is a race between two competing pathways. The high electron density of the phenolic ring activates the
Mechanism of Competition
The following diagram illustrates the divergent pathways. The goal is to traverse the "Reduction Path" while blocking the "Dechlorination Path."
Caption: Figure 1. Competitive reaction pathways. Standard Pd/C catalysis often favors the red dashed lines (dechlorination), necessitating alternative strategies.
Method A: Catalytic Hydrogenation (Sulfided Pt/C)
Best For: Industrial Scale-up, Green Chemistry, High Purity.
The Science
Platinum is inherently less active toward
Experimental Protocol
-
Scale: 10g - 1kg
-
Catalyst: 5% Pt(S)/C (typically 0.5 - 1.0 wt% loading relative to substrate).
-
Solvent: Methanol or Ethyl Acetate.[1]
Step-by-Step:
-
Preparation: In a high-pressure autoclave, dissolve 2-chloro-5-nitrophenol (10.0 g) in Methanol (100 mL) .
-
Catalyst Addition: Add 5% Sulfided Pt/C (0.1 g) . Note: Sulfided catalysts are generally less pyrophoric than standard Pd/C, but standard inert gas purging (Nitrogen) is still mandatory for safety.
-
Hydrogenation: Seal the reactor. Purge with
(3x) and then (3x). Pressurize to 5 bar (72 psi) . -
Reaction: Stir vigorously at 50°C for 4–6 hours. Monitor H2 uptake.
-
Workup: Filter the catalyst through a Celite pad (catalyst can often be recycled). Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Toluene/Heptane if necessary.
Expected Metrics:
-
Yield: >95%
-
Dechlorination: <0.5%
Method B: Iron-Mediated Reduction (Béchamp)
Best For: Laboratory Scale, Robustness, Low Cost.
The Science
The Béchamp reduction uses zero-valent iron (
Experimental Protocol
-
Scale: <50g
-
Reagents: Iron Powder (325 mesh), Acetic Acid, Water/Ethanol.
Step-by-Step:
-
Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge) and a reflux condenser.
-
Charge: Add 2-chloro-5-nitrophenol (10.0 g) , Ethanol (40 mL) , Water (10 mL) , and Iron Powder (10.0 g, ~3 eq) .
-
Activation: Heat to 60°C and add Glacial Acetic Acid (1 mL) dropwise. An exotherm indicates initiation.
-
Reaction: Reflux (approx. 75-80°C) for 2 hours. Monitor by TLC (disappearance of yellow nitro spot).
-
Neutralization (Critical): Cool to room temperature. Add Sodium Carbonate (
) to adjust pH to ~8-9. This precipitates iron salts as insoluble oxides. -
Filtration: Filter the black slurry through Celite. Wash the cake with warm Ethanol.
-
Isolation: Evaporate the Ethanol. The product usually precipitates from the remaining aqueous layer.
Expected Metrics:
-
Yield: 85-92%
-
Dechlorination: Not detectable.
-
Downside: Generates significant iron oxide waste (environmental concern on large scale).
Method C: Sodium Dithionite ( )
Best For: Mild Conditions, Sensitive Functional Groups.[2]
The Science
Sodium dithionite is a versatile reducing agent that works in aqueous alkaline media. It is particularly useful when the substrate contains other reducible groups (like ketones or aldehydes) that might survive dithionite treatment but fail under hydrogenation.
Experimental Protocol
-
Scale: <10g
-
Reagents: Sodium Dithionite, THF/Water or Ethanol/Water.
Step-by-Step:
-
Dissolution: Dissolve 2-chloro-5-nitrophenol (5.0 g) in THF (25 mL) and Water (25 mL) .
-
Addition: Add Sodium Dithionite (15.0 g, ~3-4 eq) in small portions over 20 minutes. The reaction is exothermic; maintain temp <40°C.
-
Reaction: Stir at room temperature for 3 hours. The deep yellow color of the nitrophenol should fade to a pale beige.
-
Workup: The reaction generates bisulfite byproducts. Adjust pH to neutral. Extract with Ethyl Acetate (3 x 50 mL).
-
Drying: Wash organic layer with brine, dry over
, and concentrate.
Expected Metrics:
-
Yield: 75-85%
-
Purity: High, but yield is often lower due to water solubility of the aminophenol during extraction.
Comparative Analysis
The following table summarizes the trade-offs between the three methods.
| Feature | Method A: Pt(S)/C Hydrogenation | Method B: Iron/Acetic Acid | Method C: Sodium Dithionite |
| Chemoselectivity | High (if sulfided) | Excellent | Excellent |
| Atom Economy | Excellent (Water is byproduct) | Poor (Fe oxides byproduct) | Low (Sulfite byproducts) |
| Scalability | High (Kg to Ton) | Low (Waste handling issues) | Medium |
| Safety | Thermal runaway risk | Sulfur dioxide evolution | |
| Cost | High initial (Catalyst) | Very Low | Moderate |
| Dechlorination % | <0.5% | 0% | 0% |
Decision Matrix
Use this logic flow to select the appropriate protocol for your specific constraints.
Caption: Figure 2. Decision matrix for selecting the optimal reduction strategy based on scale and equipment availability.
References
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of this compound from 2-Chloro-5-nitrophenol. Retrieved from
-
Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Link
-
Organic Syntheses. Reduction of Nitro Compounds using Sodium Hydrosulfite. Org. Synth. Coll. Vol. 3, p.69. Link
-
Jeon, J., et al. (2014).[3] Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst. MDPI. Link
-
PrepChem. Synthesis of 2-chloro-5-nitrophenol protocols. Link
Sources
Comparative Guide: 2-Chloro-5-aminophenol vs. 4-Chloro-3-aminophenol in Dye Synthesis
The following guide details the comparative application of 2-Chloro-5-aminophenol and 4-Chloro-3-aminophenol in dye synthesis.
Executive Summary
In the synthesis of high-performance colorants, the structural isomerism between This compound (Target A) and 4-Chloro-3-aminophenol (Target B) dictates two distinct reaction pathways.
-
This compound is the superior intermediate for Azo Dyes (Yellow/Orange series). The chlorine atom at the C2 position blocks the site para to the amine, but leaves the site para to the hydroxyl group open. This directs coupling to the C4 position, favoring the formation of stable hydroxyazo tautomers.
-
4-Chloro-3-aminophenol is the preferred scaffold for Xanthene and Rhodamine Dyes . The chlorine atom at C4 blocks the site para to the hydroxyl, forcing electrophilic substitution to occur para to the amine (C6) or facilitating ring-closure reactions required for fluorescent xanthene cores.
Recommendation: Select Target A for textile azo dyes requiring light fastness. Select Target B for functional fluorescent dyes and biomedical imaging probes.
Chemical Identity & Structural Analysis[1]
The reactivity difference lies in the Directing Effects of the substituents and the Steric Blocking of the chlorine atom. Both molecules are meta-aminophenol derivatives, meaning the activating groups (-OH and -NH₂) are meta to each other.
| Feature | This compound (Target A) | 4-Chloro-3-aminophenol (Target B) |
| IUPAC Name | 5-Amino-2-chlorophenol | 3-Amino-4-chlorophenol |
| CAS Number | 6358-06-1 | 16026-77-0 |
| Structure | OH at C1, Cl at C2, NH₂ at C5 | OH at C1, NH₂ at C3, Cl at C4 |
| Melting Point | 160 °C | 151–154 °C |
| Primary Reactivity | C4-Coupling (Para to OH) | C6-Coupling (Para to NH₂) |
| Key Application | Azo Dyes (Coupler), Hair Dyes | Rhodamines, Xanthenes, Tubulin Agents |
Structural Logic Diagram
The following diagram illustrates how the chlorine position alters the available coupling sites.
Caption: Structural directing effects. Green nodes indicate the primary site of electrophilic attack (coupling).
Comparative Performance in Dye Synthesis
A. Azo Dye Synthesis (Target A Dominance)
In azo coupling, the position of the azo linkage determines the dye's tautomeric form (azo-enol vs. hydrazone-keto).
-
Mechanism: When This compound is used as a coupler, the diazonium salt attacks C4 (para to -OH).
-
Result: This forms a Hydroxyazo dye . The -OH group is conjugated with the azo bond, often stabilizing the hydrazone tautomer, which improves light fastness and resistance to oxidation.
-
Why Target B Fails Here: In 4-Chloro-3-aminophenol, the C4 position is blocked. Coupling is forced to C6 (para to -NH₂). This forms an Aminoazo dye . While valid, aminoazo dyes from this precursor often exhibit lower light fastness and a bathochromic shift (redder) that may be undesirable for certain yellow/orange target shades.
B. Rhodamine/Xanthene Synthesis (Target B Dominance)
Rhodamines require a specific condensation geometry where the nitrogen is meta to the bridgehead carbon.
-
Mechanism: 4-Chloro-3-aminophenol condenses with phthalic anhydride (or derivatives). The chlorine at C4 serves as a steric blocker that prevents side-reactions at the para-hydroxy position, directing the condensation to form the xanthene core efficiently.
-
Result: High-purity fluorescent probes (e.g., Hydroxymethyl Rhodamines).
-
Why Target A Fails Here: The geometry of this compound (NH₂ at C5) is electronically unfavorable for forming the symmetric xanthene system required for high fluorescence quantum yield.
Experimental Protocols
Protocol A: Synthesis of a Mono-Azo Acid Dye (Using Target A)
Objective: Synthesize a yellow acid dye by coupling sulfanilic acid with this compound.
Reagents:
-
Sulfanilic Acid (Diazo Component): 17.3 g (0.1 mol)
-
This compound (Coupler): 14.4 g (0.1 mol)
-
Sodium Nitrite: 7.0 g
-
HCl (conc.): 25 mL
-
Sodium Carbonate: q.s.
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve sulfanilic acid in 100 mL water with 5.3 g sodium carbonate.
-
Cool to 0–5°C in an ice bath.
-
Add sodium nitrite (7.0 g) dissolved in 20 mL water.
-
Add the mixture dropwise to a beaker containing 25 mL conc. HCl and 100 g ice. Stir for 30 min. Verify excess nitrous acid with starch-iodide paper (should turn blue).
-
-
Coupling Preparation:
-
Dissolve This compound (14.4 g) in 100 mL water containing 10 mL HCl. (Acidic coupling favors reaction at the amino-activated site, but for this phenol derivative, we often couple in alkaline media to target the phenol-activated site. However, since we want C4 coupling driven by OH, we use alkaline media).
-
Correction: Dissolve Coupler in dilute NaOH (pH ~9-10).
-
-
Coupling Reaction:
-
Slowly add the diazonium suspension to the alkaline coupler solution over 30 mins, maintaining pH 9–10 with sodium carbonate.
-
Maintain temperature <10°C.[1]
-
Stir for 2 hours. The dye will precipitate as a sodium salt.
-
-
Isolation:
-
Salting out: Add NaCl (10% w/v) to complete precipitation.
-
Filter and wash with 5% brine. Dry at 60°C.
-
Protocol B: Synthesis of a Rhodamine Precursor (Using Target B)
Objective: Condensation to form a substituted aminophenol intermediate for xanthene dyes.
Reagents:
-
4-Chloro-3-aminophenol : 1.44 g (10 mmol)
-
Phthalic Anhydride: 1.48 g (10 mmol)
-
Propionic Acid (Solvent/Catalyst): 10 mL
-
Catalyst: conc. H₂SO₄ (2 drops)
Step-by-Step Methodology:
-
Condensation:
-
Combine 4-Chloro-3-aminophenol and phthalic anhydride in a round-bottom flask containing propionic acid.
-
Add H₂SO₄ catalyst.
-
-
Reflux:
-
Heat to reflux (140°C) for 12 hours under nitrogen atmosphere.
-
The blocking Cl atom at C4 prevents polymerization at the para-phenol position, forcing the formation of the 2-(4-chloro-3-hydroxybenzoyl)benzoic acid intermediate or cyclization depending on conditions.
-
-
Workup:
Synthesis Workflow & Pathway
The following diagram maps the decision logic for selecting the correct isomer.
Caption: Decision matrix for isomer selection based on desired photophysical properties.
Safety & Toxicity Profile
While both compounds are substituted aminophenols, their toxicological profiles differ due to metabolic activation pathways.
-
This compound:
-
Hazards: Skin and eye irritant (H315, H319).[3]
-
Handling: Light sensitive. Store under inert gas (Nitrogen/Argon).
-
Toxicity: Generally considered less nephrotoxic than its ortho-aminophenol isomers, but care must be taken to avoid inhalation of dusts.
-
-
4-Chloro-3-aminophenol:
-
Specific Toxicity: Studies indicate it is less nephrotoxic than 4-aminophenol (the non-chlorinated parent) but still requires standard PPE for aromatic amines.
-
Metabolism: The chlorine atom deactivates the ring towards certain metabolic oxidations that typically generate toxic quinone imines.
References
-
Sigma-Aldrich. (n.d.).[4] Product Specification: 2-Amino-5-chlorophenol (Synonym for 5-Amino-2-chlorophenol).[1] Retrieved from
-
National Institutes of Health (NIH). (1999). Nephrotoxic potential of 2-amino-5-chlorophenol and 4-amino-3-chlorophenol in Fischer 344 rats.[5] Toxicology and Applied Pharmacology.[4] Retrieved from
-
ChemicalBook. (2024). This compound Synthesis and Properties. Retrieved from
-
BenchChem. (2025).[6] Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Amino-2-chlorophenol.[6] Retrieved from
-
Reddy, M.V., et al. (2011). (Z)-1-Aryl-3-arylamino-2-propen-1-ones: Synthesis and Tubulin Polymerization Studies. (Mentions use of 3-amino-4-chlorophenol).[3][7][8][9] Retrieved from
Sources
- 1. This compound | 6358-06-1 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-アミノ-5-クロロフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Nephrotoxic potential of 2-amino-5-chlorophenol and 4-amino-3-chlorophenol in Fischer 344 rats: comparisons with 2- and 4-chloroaniline and 2- and 4-aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(3,5-Dichlorophenyl)aniline, HCl|CAS 1355247-80-1 [benchchem.com]
Safety Operating Guide
Technical Guide: Proper Disposal and Handling of 2-Chloro-5-aminophenol
[1]
Executive Summary & Immediate Directives
Do not dispose of 2-Chloro-5-aminophenol down the drain or in general trash. [1]
This compound is a halogenated aromatic amine/phenol .[1] Its disposal is strictly regulated due to the presence of the chlorine atom (risk of dioxin formation during improper combustion) and the amino group (aquatic toxicity).[1]
-
Primary Disposal Path: High-Temperature Incineration (via approved hazardous waste contractor).[1]
-
Waste Stream: Halogenated Organic - Solid (if powder) or Halogenated Solvent (if dissolved).[1]
-
Critical Incompatibility: Isolate strictly from oxidizing agents (e.g., nitric acid, perchlorates) and acid chlorides .
Chemical Profile & Physicochemical Hazards[1][2]
To manage this waste effectively, one must understand the molecule's dual functionality.[1] It contains both an electron-rich amino group and a phenolic hydroxyl group, making it susceptible to oxidation and pH-dependent solubility.[1]
| Property | Data | Operational Implication |
| Chemical Name | This compound | Also known as 5-Amino-2-chlorophenol.[1][2][3][4][5] |
| CAS Number | 6358-06-1 | Use this for waste manifest verification.[1] |
| Physical State | Solid (Crystalline powder) | Dust generation risk during transfer.[1] |
| Molecular Formula | C₆H₆ClNO | Chlorine content mandates "Halogenated" classification.[1] |
| Acidity/Basicity | Amphoteric (pKa ~8.[1]55) | Soluble in both strong acid and strong base; complicates aqueous waste treatment.[1] |
| Hazards (GHS) | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)[1] | PPE (Nitrile gloves, safety glasses, N95/P100 mask) is mandatory. |
Waste Stream Segregation Logic
The most common compliance failure with this compound is misclassifying it as "Non-Halogenated" waste.[1]
The Causality of Segregation[1]
-
Halogen Requirement: Because the molecule contains Chlorine (Cl), it must be incinerated at temperatures exceeding 1,100°C with specific flue gas scrubbing to prevent the formation of polychlorinated dibenzodioxins (PCDDs).[1] Mixing this with non-halogenated waste (which is often used as fuel blending) can contaminate the entire fuel batch, leading to regulatory fines and environmental release.[1]
-
Oxidation Risk: The amino-phenol structure is easily oxidized to quinone-imines.[1] Mixing this waste with oxidizing acids (like Nitric Acid waste) can lead to rapid exothermic reactions and potential drum pressurization/explosion.[1]
Segregation Decision Tree
The following logic gate ensures the compound enters the correct waste drum.
Figure 1: Decision logic for segregating this compound waste. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the solute renders the entire mixture "Halogenated" for disposal purposes.
Detailed Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)[1]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid metal containers as the phenol group can react with certain metals over time.[1]
-
Labeling:
-
Procedure:
B. Liquid Waste (Reaction Mixtures/Mother Liquor)[1]
-
Container: HDPE or Glass safety-coated bottle (Amber glass preferred to prevent photo-oxidation).
-
Compatibility Check: Ensure the solution pH is between 4 and 10.
-
Why? Extremely acidic solutions (< pH 2) containing this amine can precipitate salts or react violently if accidentally mixed with bleach/cyanide streams downstream.[1]
-
-
Labeling: Mark clearly as "HALOGENATED SOLVENT WASTE" .
Spill Contingency & Emergency Response
In the event of a powder spill, the primary risk is inhalation of dust and environmental contamination.[1]
Spill Response Workflow
Figure 2: Immediate response workflow for solid spills.[1] The "Wet Down" step is critical to prevent aerosolizing the toxic powder.[1]
Decontamination Solution: For final surface cleaning, use a dilute surfactant (soapy water).[1] Avoid using bleach (Sodium Hypochlorite) immediately, as it can react with the amine group to form chloramines (toxic gas) or complex oxidation products.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 80676, 5-Amino-2-chlorophenol. Retrieved from [Link][1]
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound CAS#: 6358-06-1 [m.chemicalbook.com]
- 3. 5-Amino-2-chlorophenol | C6H6ClNO | CID 80676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6358-06-1 [sigmaaldrich.com]
- 5. Manufacturers of this compound, 98%, CAS 6358-06-1, C 7097, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. otago.ac.nz [otago.ac.nz]
- 9. 6358-06-1 | 2-クロロ-5-アミノフェノール | this compound - アラケム株式会社 [alachem.co.jp]
- 10. This compound | 6358-06-1 [chemicalbook.com]
- 11. chembk.com [chembk.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
